molecular formula C24H28N2O3 B8091922 Ivacaftor-D19

Ivacaftor-D19

Cat. No.: B8091922
M. Wt: 411.6 g/mol
InChI Key: PURKAOJPTOLRMP-NZXNCOHNSA-N
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Description

Ivacaftor-D19 is a useful research compound. Its molecular formula is C24H28N2O3 and its molecular weight is 411.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-deuterio-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-hydroxyphenyl]-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)/i1D3,2D3,3D3,4D3,5D3,6D3,11D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURKAOJPTOLRMP-NZXNCOHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=CC(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)NC(=O)C2=CNC3=CC=CC=C3C2=O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ivacaftor-D19: A Technical Guide to its Role in Cystic Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor, a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, has revolutionized the treatment of cystic fibrosis (CF) for patients with specific gating mutations.[1][2] Building on this success, researchers have explored deuterated versions of ivacaftor to enhance its pharmacokinetic properties. This technical guide provides an in-depth overview of Ivacaftor-D19 and its significance in research, with a focus on its primary use as a stable isotope-labeled internal standard and a comparative analysis with therapeutically developed deuterated analogs like deutivacaftor (d9-ivacaftor).

Chemical Properties and Synthesis

This compound is a deuterated analog of ivacaftor where 19 hydrogen atoms have been replaced by deuterium. Its chemical formula is C24H9D19N2O3. While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, its primary role is as an internal standard in analytical methods like mass spectrometry for the accurate quantification of ivacaftor in biological samples.[3][4]

The synthesis of deuterated ivacaftor analogs intended for therapeutic use, such as d9-ivacaftor (deutivacaftor or CTP-656), involves the use of deuterated starting materials and reagents. For instance, a key intermediate, d9-4-tert-butylphenol, can be synthesized using d3-methylmagnesium iodide (CD3MgI) in a process involving the generation of a quinone methide intermediate.[5][6] General synthetic routes for ivacaftor have also been well-documented and can be adapted for the preparation of its deuterated isotopologues.[7][8]

Primary Use in Research: A High-Fidelity Analytical Tool

The extensive deuteration of this compound makes it an ideal internal standard for mass spectrometry-based bioanalysis. Its key advantages in this application include:

  • Co-elution with the Analyte: this compound has nearly identical physicochemical properties to ivacaftor, ensuring it behaves similarly during chromatographic separation.

  • Distinct Mass-to-Charge Ratio: The significant mass difference between this compound and ivacaftor allows for their clear differentiation by a mass spectrometer, preventing signal overlap.

  • Correction for Matrix Effects and Ion Suppression: By adding a known amount of this compound to a sample, any variations in sample preparation, injection volume, and ionization efficiency that affect the analyte will also affect the internal standard to a similar degree, allowing for accurate quantification.

Therapeutic Deuterated Analog: Deutivacaftor (d9-Ivacaftor)

While this compound serves an analytical purpose, selectively deuterated ivacaftor, specifically d9-ivacaftor (also known as deutivacaftor, CTP-656, or VX-561), has been developed as a therapeutic agent with the goal of an improved pharmacokinetic profile.[9][10][11] The rationale behind this "deuterium switch" is that the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic breakdown by enzymes like cytochrome P450.[12]

Quantitative Data: Comparative Pharmacokinetics

Clinical and preclinical studies have demonstrated the differentiated pharmacokinetic profile of deutivacaftor compared to ivacaftor.

Table 1: Mean Pharmacokinetic Parameters of Deutivacaftor (CTP-656) and Ivacaftor in Healthy Human Volunteers Following a Single Oral Dose [9]

ParameterDeutivacaftor (CTP-656) 150 mgIvacaftor 150 mg
Cmax (ng/mL) 736 ± 187711 ± 204
Tmax (hr) 3.5 (2.0 - 6.0)4.0 (3.0 - 6.0)
AUC0-inf (ng*hr/mL) 12800 ± 34008980 ± 2450
t1/2 (hr) 15.9 ± 3.811.8 ± 2.9

Data are presented as mean ± SD, except for Tmax which is median (range).

Table 2: Mean Pharmacokinetic Parameters of Deuterated Ivacaftor Analogs and Ivacaftor in Male Sprague-Dawley Rats (10 mg/kg Oral Dose) [13]

Parameterd18-IvacaftorDeutivacaftor (CTP-656)Ivacaftor
Cmax (ng/mL) 2450 ± 6401790 ± 4301630 ± 390
AUC0-24hr (ng*hr/mL) 31100 ± 670020400 ± 420018100 ± 3200
C24hr (ng/mL) 530 ± 150280 ± 80230 ± 60
t1/2 (hr) 6.8 ± 1.26.1 ± 0.95.8 ± 0.7

Data are presented as mean ± SD.

Table 3: Mean Pharmacokinetic Parameters of Deuterated Ivacaftor Analogs and Ivacaftor in Male Beagle Dogs (3.0 mg/kg Oral Dose) [13]

Parameterd18-IvacaftorDeutivacaftor (CTP-656)Ivacaftor
Cmax (ng/mL) 1160 ± 280890 ± 210790 ± 180
AUC0-24hr (ng*hr/mL) 14200 ± 310010300 ± 22008900 ± 1900
C24hr (ng/mL) 230 ± 60150 ± 40120 ± 30
t1/2 (hr) 7.9 ± 1.57.1 ± 1.36.9 ± 1.2

Data are presented as mean ± SD.

These data indicate that deutivacaftor exhibits a longer half-life and increased overall exposure (AUC) compared to ivacaftor, supporting the potential for once-daily dosing.[9]

Mechanism of Action: Potentiation of the CFTR Channel

Ivacaftor and its deuterated analogs do not correct the primary defect in CFTR protein folding or trafficking for mutations like F508del. Instead, they act as potentiators, increasing the channel open probability (gating) of CFTR proteins that are present on the cell surface but have defective gating, such as the G551D mutation.[1][2][14]

Ivacaftor binds directly to the CFTR protein at a site within the transmembrane domains, at the interface with the lipid membrane.[15][16] This binding allosterically modulates the channel, stabilizing the open state and thereby increasing the flow of chloride ions across the cell membrane.[14][17] This increased ion transport helps to restore the hydration of the airway surface liquid, leading to improved mucociliary clearance and clinical benefits in patients.[18]

Signaling Pathway Diagram

CFTR_Potentiation_by_Ivacaftor cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cl_out Cl- Cl_in Cl- Cl_out->Cl_in Chloride Ion Transport CFTR_channel CFTR Channel (Gating Mutant) Closed State CFTR_channel:f1->CFTR_channel:f0 Increased Channel Open Probability Ivacaftor Ivacaftor / Deuterated Ivacaftor Ivacaftor->CFTR_channel:f0 Binds to Transmembrane Domain ATP ATP

Caption: Ivacaftor binds to the CFTR channel, increasing its open probability.

Experimental Protocols

In-vitro Metabolic Stability Assay (Microsomal Stability)

This assay is crucial for evaluating the metabolic clearance of a compound.

Objective: To determine the rate of metabolism of Ivacaftor and its deuterated analogs by liver microsomes.

Methodology: [12][19][20][21]

  • Preparation of Reagents:

    • Test compounds (Ivacaftor, deuterated analogs) are dissolved in a suitable solvent like DMSO to create stock solutions.

    • Pooled liver microsomes (human or other species) are thawed and resuspended in a buffer (e.g., potassium phosphate buffer, pH 7.4).

    • An NADPH-regenerating system is prepared, typically containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Incubation:

    • The test compound is added to the microsomal suspension at a final concentration (e.g., 1 µM).

    • The mixture is pre-incubated at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

  • Sampling and Reaction Termination:

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (like this compound).

  • Analysis:

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • The percentage of the compound remaining is plotted against time.

    • The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

In-vitro CFTR Potentiation Assay (Ussing Chamber)

This assay directly measures the effect of a compound on CFTR channel function in epithelial cells.

Objective: To quantify the potentiation of CFTR-mediated chloride current by Ivacaftor and its deuterated analogs.

Methodology: [22]

  • Cell Culture:

    • Primary human bronchial epithelial cells from CF patients with specific CFTR mutations (e.g., G551D) are cultured on permeable supports until they form a polarized monolayer.

  • Ussing Chamber Setup:

    • The cell culture inserts are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelial monolayer.

    • The chambers are filled with appropriate physiological solutions and maintained at 37°C.

  • Electrophysiological Measurements:

    • A voltage clamp is used to measure the short-circuit current (Isc), which is a measure of net ion transport across the epithelium.

    • Initially, amiloride is added to the apical side to block sodium channels.

    • Forskolin is then added to the basolateral side to increase intracellular cAMP levels and activate CFTR channels.

  • Compound Application and Measurement:

    • The test compound (Ivacaftor or a deuterated analog) is added to the apical side at various concentrations.

    • The change in Isc is recorded, representing the potentiation of CFTR-mediated chloride current.

    • Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is specific to CFTR.

  • Data Analysis:

    • The increase in Isc in response to the test compound is calculated to determine its potency (EC50) and efficacy.

Experimental Workflow Diagram

Experimental_Workflow cluster_metabolic_stability In-vitro Metabolic Stability cluster_cftr_potentiation CFTR Potentiation Assay MS1 Prepare Microsomes and Compound MS2 Incubate at 37°C with NADPH MS1->MS2 MS3 Sample at Time Points & Terminate Reaction MS2->MS3 MS4 LC-MS/MS Analysis MS3->MS4 MS5 Calculate t1/2 and CLint MS4->MS5 CP1 Culture Primary Epithelial Cells CP2 Mount in Ussing Chamber CP1->CP2 CP3 Measure Baseline Isc (Amiloride + Forskolin) CP2->CP3 CP4 Add Test Compound & Record Isc Change CP3->CP4 CP5 Determine Potency (EC50) CP4->CP5

References

The Mass Shift of Ivacaftor-D19: A Technical Guide for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the mass shift of Ivacaftor-D19, a deuterated internal standard crucial for the accurate quantification of the cystic fibrosis drug Ivacaftor in biological matrices using mass spectrometry. This document provides a comprehensive overview of the underlying concepts, detailed experimental protocols, and essential data for researchers and professionals in drug development and bioanalysis.

Introduction to Isotopic Labeling in Mass Spectrometry

In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for achieving the highest accuracy and precision. These standards are chemically identical to the analyte of interest, but a number of their hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This substitution results in a compound with a higher molecular weight, which can be distinguished from the unlabeled analyte by the mass spectrometer.

The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the unlabeled Ivacaftor during chromatography. This co-elution ensures that any variations in sample preparation, injection volume, or matrix effects (ion suppression or enhancement) affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to highly reliable and reproducible quantification.

Understanding the Mass Shift of this compound

The mass shift observed for this compound is a direct result of the replacement of 19 hydrogen atoms with 19 deuterium atoms.

Chemical Structures:

  • Ivacaftor: A potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

  • This compound: The deuterated analog of Ivacaftor used as an internal standard.

The key to understanding the mass shift lies in the difference in atomic mass between hydrogen (¹H) and deuterium (²H or D). The atomic mass of a proton (the nucleus of a hydrogen atom) is approximately 1.0078 atomic mass units (amu), while the atomic mass of a deuteron (the nucleus of a deuterium atom, containing one proton and one neutron) is approximately 2.0141 amu. This difference of approximately 1.0063 amu per deuterium atom results in a significant and predictable increase in the molecular weight of the labeled compound.

Molecular Weight and Mass-to-Charge Ratio (m/z)

The table below summarizes the molecular formulas and weights of Ivacaftor and this compound, illustrating the basis of the mass shift.

CompoundMolecular FormulaMonoisotopic Mass (Da)
IvacaftorC₂₄H₂₈N₂O₃392.2100
This compoundC₂₄H₉D₁₉N₂O₃411.3292

Note: The monoisotopic mass is the mass of an ion for a given chemical formula calculated using the exact mass of the most abundant isotope of each element.

In mass spectrometry, we observe the mass-to-charge ratio (m/z). For singly charged ions ([M+H]⁺), the m/z value is approximately equal to the molecular weight plus the mass of a proton. The expected mass shift between the protonated molecules of Ivacaftor and this compound is therefore approximately 19 Da.

Experimental Protocols for Quantification of Ivacaftor using this compound

The following is a representative experimental protocol for the quantification of Ivacaftor in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.

Sample Preparation
  • Spiking: To 100 µL of human plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a defined volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometry (MS) Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Collision Gas Nitrogen
Multiple Reaction Monitoring (MRM) Transitions

The selection of precursor and product ions is critical for the specificity and sensitivity of the assay. The precursor ion is typically the protonated molecule [M+H]⁺, and the product ions are characteristic fragments generated by collision-induced dissociation (CID).

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Ivacaftor 393.2337.235
393.2188.145
This compound (Theoretical) 412.3See Note BelowTo be optimized

Data Presentation and Analysis

The concentration of Ivacaftor in the unknown samples is determined by constructing a calibration curve. This is achieved by analyzing a series of calibration standards with known concentrations of Ivacaftor and a constant concentration of the internal standard, this compound. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear regression analysis is then used to determine the concentration of Ivacaftor in the unknown samples based on their measured peak area ratios.

The following table presents typical validation parameters for a robust LC-MS/MS method for Ivacaftor quantification.

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect Within acceptable limits (e.g., 85-115%)
Recovery Consistent and reproducible

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is Add this compound (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Vortex & Centrifuge ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms chromatography Chromatographic Separation lcms->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection data Data Acquisition detection->data ratio Calculate Peak Area Ratio (Analyte/IS) data->ratio curve Calibration Curve ratio->curve quant Quantify Ivacaftor Concentration curve->quant metabolism_pathway ivacaftor Ivacaftor cyp3a CYP3A4/5 ivacaftor->cyp3a m1 M1 (Hydroxymethyl-ivacaftor) (Active) cyp3a->m1 m6 M6 (Ivacaftor-carboxylate) (Inactive) cyp3a->m6

A Technical Guide to Preliminary Research Applications of CFTR Potentiators: The Ivacaftor Example

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core preclinical research applications for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators, with a primary focus on Ivacaftor (VX-770). It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental methodologies and data interpretation central to the discovery and characterization of this class of therapeutics.

Introduction to CFTR Potentiators and Ivacaftor

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2] These mutations can lead to defects in protein production, folding, trafficking, or function.[3] CFTR potentiators are a class of small molecules that directly target and enhance the function of CFTR protein channels that are already present on the cell surface.[1][4][5]

Ivacaftor was the first approved CFTR modulator that treats the underlying cause of CF in patients with specific gating mutations (Class III), such as the G551D mutation.[1][3][6] It acts as an allosteric modulator, increasing the channel's open probability (or gating) and thereby augmenting chloride ion transport.[6][7] This has led to significant clinical benefits, including improved lung function, reduced sweat chloride levels, and weight gain.[3][8][9] The success of Ivacaftor has spurred further research into new potentiators and combination therapies with CFTR correctors, which aim to address trafficking defects of the CFTR protein.[4][7]

Mechanism of Action of Ivacaftor

Ivacaftor's primary mechanism of action is to increase the open probability of the CFTR channel.[6][10] It binds directly to the CFTR protein to induce a non-conventional gating mode.[6] While the physiological activation of CFTR is dependent on the cAMP-PKA signaling pathway for phosphorylation of the Regulatory (R) domain, followed by ATP binding and hydrolysis at the Nucleotide-Binding Domains (NBDs), Ivacaftor appears to work by stabilizing the open-channel conformation.[11][12] Some studies suggest its action is independent of ATP, while others indicate it enhances ATP-dependent gating.[7][13] This potentiation of channel activity helps to restore the normal flow of ions and water across cell membranes, hydrating mucosal surfaces.[8][10]

Key Preclinical Research Models

A variety of in vitro and ex vivo models are instrumental in the discovery and preclinical evaluation of CFTR potentiators.

  • Immortalized Cell Lines: Genetically engineered cell lines, such as Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (CFBE41o-) cells, are commonly used for high-throughput screening (HTS).[14][15] These cells are transfected to express specific CFTR mutations, providing a consistent and scalable system for initial compound screening.

  • Primary Human Bronchial Epithelial (HBE) Cells: Considered a gold-standard preclinical model, primary HBE cells are isolated from the lungs of CF patients.[16] These cells are cultured at an air-liquid interface to form a differentiated, polarized epithelium that closely mimics the in vivo environment of the airways.

  • Patient-Derived Intestinal Organoids: These three-dimensional structures are grown from rectal biopsies of CF patients and represent a powerful tool for personalized medicine.[17] The swelling of these organoids in response to CFTR activation provides a functional readout that has been shown to correlate with clinical outcomes.[17]

Core Experimental Protocols and Data Presentation

The following sections detail the key experimental assays used to characterize CFTR potentiators, accompanied by representative data in tabular format.

Electrophysiological Assays

Electrophysiology provides a direct measure of CFTR ion channel function.

4.1.1. Ussing Chamber Assay

This technique measures the net ion transport across an epithelial monolayer.

  • Methodology:

    • Primary HBE cells are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.

    • The support is mounted in an Ussing chamber, which separates the apical and basolateral chambers.

    • A voltage clamp is used to measure the short-circuit current (Isc), which reflects the net ion flow.

    • To isolate CFTR-dependent current, other ion channels (like the epithelial sodium channel, ENaC) are first inhibited.

    • CFTR is then activated with a cAMP agonist like forskolin.

    • The test potentiator compound (e.g., Ivacaftor) is added, and the increase in Isc is measured.

    • Finally, a specific CFTR inhibitor is added to confirm that the measured current is indeed mediated by CFTR.[18]

4.1.2. Patch Clamp Electrophysiology

This high-resolution technique allows for the measurement of ion flow through single or multiple CFTR channels in a small patch of the cell membrane.

  • Methodology:

    • A glass micropipette with a very fine tip is pressed against the membrane of a cell expressing CFTR.

    • Suction is applied to form a tight seal, isolating a small patch of the membrane.

    • In the "inside-out" configuration, the patch is excised from the cell, allowing the intracellular face to be exposed to a controlled bath solution.

    • The membrane patch is perfused with ATP and the catalytic subunit of PKA to activate the CFTR channels.

    • The potentiator compound is then added to the bath solution.

    • The electrical current flowing through the channels is recorded, allowing for the determination of single-channel conductance and open probability.[16]

Table 1: Representative Electrophysiological Data for Ivacaftor

ParameterCell TypeMutationBaseline (Forskolin)+ IvacaftorFold IncreaseReference
Short-Circuit Current (µA/cm²)Primary HBEG551D~5~25~5[16]
Channel Open Probability (Po)CHO CellsG551D~0.02~0.210[13]
Fluorescence-Based Functional Assays

These assays are well-suited for high-throughput screening to identify novel potentiator compounds.

4.2.1. YFP-Halide Assay

This assay measures changes in intracellular halide concentration using a halide-sensitive Yellow Fluorescent Protein (YFP).

  • Methodology:

    • FRT cells stably expressing both a specific CFTR mutant and a halide-sensitive YFP variant are plated in multi-well plates.

    • The cells are incubated with a cAMP agonist (e.g., forskolin) and the test compounds.

    • A microplate reader is used to establish a baseline YFP fluorescence reading.

    • An iodide-containing solution is then rapidly added to the wells.

    • As iodide enters the cells through active CFTR channels, it quenches the YFP fluorescence.

    • The rate of fluorescence quenching is proportional to the CFTR channel activity.[14][15]

Table 2: Potency of Novel Potentiators in YFP-Halide Assay

CompoundTarget MutationEC50 (nM)Max Efficacy (% of WT)Reference
Ivacaftor (VX-770)G551D10048[19]
GLPG1837G551D377[19]
GLPG2451G551D1660[19]
Biochemical Assays for CFTR Processing

While potentiators act on cell-surface CFTR, it is often important to assess the amount of mature protein present, especially when studying combination therapies with correctors.

4.3.1. Western Blotting

This technique separates proteins by molecular weight and allows for the visualization of different CFTR glycoforms.

  • Methodology:

    • Cells are treated with corrector and/or potentiator compounds for a specified period (e.g., 24 hours).

    • The cells are lysed, and the total protein is extracted.

    • Proteins are separated by size using SDS-PAGE and then transferred to a membrane.

    • The membrane is probed with an antibody specific to CFTR.

    • The immature, core-glycosylated form of CFTR (Band B) is found in the endoplasmic reticulum and has a lower molecular weight.

    • The mature, complex-glycosylated form that has trafficked through the Golgi (Band C) has a higher molecular weight. An increase in the Band C to Band B ratio indicates improved protein processing and trafficking.[16]

Organoid Swelling Assay

This assay provides a patient-specific functional readout of CFTR activity.

  • Methodology:

    • Intestinal crypts are isolated from patient rectal biopsies and embedded in Matrigel.

    • The crypts grow into three-dimensional, self-organizing structures called organoids.

    • The organoids are incubated with forskolin to activate CFTR.

    • In organoids with functional CFTR, chloride and water are secreted into the lumen, causing the organoids to swell.

    • The change in organoid size is measured over time using automated microscopy and image analysis.

    • The addition of a potentiator is expected to increase the rate and extent of forskolin-induced swelling (FIS).[17]

Table 3: Clinical and In Vitro Responses to Ivacaftor

Patient OutcomeMeasurementBaselinePost-IvacaftorReference
Clinical FEV₁ (% predicted)64%+10.6%[8]
Sweat Chloride (mmol/L)100.047.8[8]
In Vitro (Organoid) Forskolin-Induced Swelling (AUC)LowSignificantly Increased[17]

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in CFTR potentiator research.

G cluster_0 CFTR Protein Lifecycle & Drug Targets cluster_1 Drug Intervention Points DNA CFTR Gene (DNA) mRNA mRNA DNA->mRNA Transcription ER Endoplasmic Reticulum (Protein Synthesis & Folding) mRNA->ER Translation Golgi Golgi Apparatus (Processing & Glycosylation) ER->Golgi Trafficking (Band B -> Band C) Degradation Proteasomal Degradation ER->Degradation Misfolded Protein Membrane Cell Membrane (Mature CFTR Channel) Golgi->Membrane Insertion Corrector Correctors (e.g., Lumacaftor) Target Folding/Trafficking Corrector->ER Enhances Potentiator Potentiators (e.g., Ivacaftor) Target Channel Function Potentiator->Membrane Enhances Gating

Caption: CFTR protein lifecycle and points of intervention for corrector and potentiator drugs.

G cluster_0 CFTR Activation Signaling Pathway cluster_1 Potentiator Action GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP_cAMP ATP ATP_cAMP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR_channel CFTR Channel (Closed) PKA->CFTR_channel Phosphorylates ATP_hydrolysis ATP Hydrolysis CFTR_channel->ATP_hydrolysis Binds ATP CFTR_active CFTR Channel (Open) Ion_Transport Cl- / HCO3- Transport CFTR_active->Ion_Transport ATP_hydrolysis->CFTR_active Opens Gate Ivacaftor Ivacaftor Ivacaftor->CFTR_active Increases Open Time

Caption: The cAMP-PKA signaling pathway for CFTR activation and the action of Ivacaftor.

G cluster_0 High-Throughput Screening Workflow for Potentiators start Start: Compound Library primary_screen Primary Screen: YFP-Halide Assay (e.g., in FRT cells) start->primary_screen hit_id Hit Identification: Compounds increasing fluorescence quench rate primary_screen->hit_id dose_response Dose-Response: Determine EC50 hit_id->dose_response secondary_assay Secondary Assay: Ussing Chamber (e.g., in Primary HBE cells) dose_response->secondary_assay confirmation Confirmation of CFTR-specific activity secondary_assay->confirmation lead_opt Lead Optimization confirmation->lead_opt

Caption: A typical high-throughput screening workflow for the discovery of novel CFTR potentiators.

Conclusion

The preclinical evaluation of CFTR potentiators like Ivacaftor relies on a robust and multi-faceted experimental approach. From high-throughput screening in engineered cell lines to detailed mechanistic studies using electrophysiology and confirmation in patient-derived tissues, these methods provide the critical data needed to advance compounds toward clinical development. The continued refinement of these assays, particularly with the advent of personalized models like intestinal organoids, promises to accelerate the discovery of new and improved therapies for individuals with Cystic Fibrosis.

References

The Discovery and Development of Ivacaftor (VX-770): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Ivacaftor (trade name Kalydeco®, laboratory code VX-770) represents a landmark achievement in precision medicine for the treatment of cystic fibrosis (CF). As the first approved drug to address the underlying cause of CF in patients with specific mutations, its development has provided a new paradigm for treating this genetic disease. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of Ivacaftor for researchers, scientists, and drug development professionals.

Discovery of a Novel CFTR Potentiator

The journey to Ivacaftor began with a paradigm shift in CF drug discovery, moving from treating symptoms to correcting the function of the defective cystic fibrosis transmembrane conductance regulator (CFTR) protein. Vertex Pharmaceuticals initiated a high-throughput screening (HTS) campaign to identify small molecules that could restore the function of mutated CFTR proteins.

The HTS utilized a cell-based assay measuring halide efflux, a surrogate for CFTR channel activity. A fluorescent indicator sensitive to iodide was used, where the rate of fluorescence quenching upon iodide influx indicated the degree of CFTR channel opening. This assay was designed to identify "potentiators"—compounds that increase the probability of the CFTR channel being in an open state. The screen identified a class of compounds, with the initial hit being a benzodioxole-containing molecule. Subsequent medicinal chemistry efforts focused on optimizing this scaffold for potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of Ivacaftor (VX-770).

High-Throughput Screening Workflow

The HTS process was designed to efficiently screen a large chemical library for compounds that could potentiate the activity of the G551D-CFTR mutant protein, a common gating mutation.

cluster_0 High-Throughput Screening (HTS) Workflow A Compound Library (>160,000 compounds) B Primary Screen: Cell-based halide efflux assay (Fischer Rat Thyroid cells with G551D-CFTR) A->B C Identification of Initial Hits (Potentiators of G551D-CFTR) B->C D Hit Confirmation & Dose-Response Analysis C->D E Lead Optimization: Medicinal Chemistry (SAR Studies) D->E F Identification of VX-770 (Ivacaftor) E->F

Figure 1: High-throughput screening workflow for the discovery of Ivacaftor.

Mechanism of Action: Potentiation of CFTR Gating

Ivacaftor is a CFTR potentiator, meaning it enhances the channel gating function of the CFTR protein at the cell surface. In individuals with specific "gating" mutations, such as the G551D mutation, the CFTR protein is present on the cell surface but remains predominantly in a closed state, preventing the flow of chloride ions.

Ivacaftor binds directly to the CFTR protein and induces a conformational change that stabilizes the open state of the channel. This action is independent of the normal ATP-dependent gating cycle, effectively "propping open" the channel and allowing for a significant increase in chloride ion transport across the cell membrane. This restoration of ion flow helps to rehydrate the mucus layer in the airways and other affected organs.

Signaling Pathway of Ivacaftor Action

The following diagram illustrates the effect of Ivacaftor on the CFTR channel in a cell with a gating mutation.

cluster_0 CFTR Channel with Gating Mutation (e.g., G551D) cluster_1 Action of Ivacaftor (VX-770) A CFTR Protein on Cell Surface B Defective Gating: Channel predominantly closed A->B E Ivacaftor Binds to CFTR Protein A->E  Ivacaftor  (VX-770) C Reduced Chloride Ion Transport B->C D Dehydrated Mucus Layer C->D F Increased Channel Open Probability E->F G Restored Chloride Ion Transport F->G H Hydrated Mucus Layer G->H

Figure 2: Mechanism of action of Ivacaftor on CFTR with a gating mutation.

Preclinical Development and In Vitro Characterization

Following its identification, Ivacaftor underwent extensive preclinical evaluation to characterize its potency, selectivity, and mechanism of action. These studies were crucial in establishing the rationale for its progression into clinical trials.

Experimental Protocols

Patch-Clamp Electrophysiology: This technique was used to directly measure the ion channel activity of single CFTR channels in cell membranes.

  • Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human G551D-CFTR were cultured on permeable supports.

  • Pipette Preparation: Glass micropipettes with a tip diameter of ~1 µm were filled with a chloride-containing solution and used as recording electrodes.

  • Seal Formation: A high-resistance "giga-seal" was formed between the pipette tip and the cell membrane.

  • Excised Patch Formation: The patch of membrane under the pipette was excised from the cell in an inside-out configuration.

  • Channel Gating Measurement: The intracellular face of the membrane was exposed to a solution containing ATP to activate CFTR. Ivacaftor was then added to the bath solution.

  • Data Acquisition: The flow of chloride ions through single CFTR channels was recorded as electrical current. The open probability (Po) of the channel was calculated before and after the addition of Ivacaftor.

Ussing Chamber Assay: This assay measures ion transport across an epithelial cell monolayer.

  • Cell Culture: FRT cells expressing G551D-CFTR were grown to confluence on permeable filter supports (e.g., Snapwell™ inserts).

  • Chamber Mounting: The filter support was mounted in an Ussing chamber, separating the apical and basolateral compartments.

  • Electrophysiological Measurement: The transepithelial voltage was clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, was continuously measured.

  • Assay Protocol:

    • A chloride gradient was established across the monolayer.

    • Forskolin was added to the basolateral side to raise intracellular cAMP levels and activate CFTR.

    • Ivacaftor was added to the apical side, and the change in short-circuit current was measured to determine the potentiation of CFTR-mediated chloride transport.

Preclinical Quantitative Data

The in vitro potency of Ivacaftor was determined in FRT cells expressing various CFTR mutations.

MutationAssay TypeEC50 (nM)
G551D-CFTRHalide Efflux100
G551D-CFTRPatch Clamp (Po)26 ± 9
G178R-CFTRHalide Efflux25
S549N-CFTRHalide Efflux40

Table 1: In vitro potency of Ivacaftor on different CFTR gating mutations.

Clinical Development

The clinical development of Ivacaftor was characterized by a series of well-designed trials that rapidly demonstrated its efficacy and safety in patients with specific CFTR mutations.

Drug Development Pipeline

The progression of Ivacaftor from a laboratory concept to an approved therapeutic followed a structured, multi-phase pathway.

cluster_0 Ivacaftor (VX-770) Development Pipeline A Discovery (High-Throughput Screen) B Preclinical (In Vitro/In Vivo Assays) A->B C Phase 1 (Safety in Healthy Volunteers) B->C D Phase 2 (Proof-of-Concept in Patients) C->D E Phase 3 (STRIVE, ENVISION) (Pivotal Efficacy & Safety) D->E F Regulatory Submission (FDA, EMA) E->F G Approval (Kalydeco®) (2012) F->G

Figure 3: The clinical development pipeline for Ivacaftor (VX-770).
Key Clinical Trials

STRIVE (NCT00909532): A Phase 3, randomized, double-blind, placebo-controlled trial in patients aged 12 years and older with the G551D mutation.

  • Protocol: Patients were randomized to receive either 150 mg of Ivacaftor orally every 12 hours or a placebo for 48 weeks.

  • Primary Endpoint: The absolute change from baseline in the percent predicted forced expiratory volume in one second (FEV1).

ENVISION (NCT00909532): A Phase 3, randomized, double-blind, placebo-controlled trial in patients aged 6 to 11 years with the G551D mutation.

  • Protocol: Similar to the STRIVE trial, patients received either Ivacaftor (150 mg twice daily) or a placebo for 48 weeks.

  • Primary Endpoint: The absolute change from baseline in percent predicted FEV1 at 24 weeks.

Clinical Efficacy Data

The results from the pivotal Phase 3 trials demonstrated unprecedented improvements in lung function and other key clinical markers.

TrialParameterIvacaftor GroupPlacebo Groupp-value
STRIVE (Age ≥12) Mean absolute change in % predicted FEV1 at 24 weeks+10.6 percentage points-<0.0001
Mean change in sweat chloride at 24 weeks-48.1 mmol/L+0.8 mmol/L<0.0001
Risk of pulmonary exacerbation55% reduction-<0.001
ENVISION (Age 6-11) Mean absolute change in % predicted FEV1 at 24 weeks+12.5 percentage points-<0.001
Mean change in sweat chloride at 24 weeks-54.9 mmol/L-<0.001

Table 2: Summary of key efficacy outcomes from the STRIVE and ENVISION Phase 3 clinical trials.

Conclusion

The discovery and development of Ivacaftor marked a turning point in the treatment of cystic fibrosis. It validated the therapeutic strategy of targeting the underlying protein defect and established a clear pathway for the development of other CFTR modulators. The success of Ivacaftor was built upon a foundation of innovative high-throughput screening, detailed preclinical characterization using biophysical and electrophysiological methods, and efficient and well-designed clinical trials. This comprehensive approach has not only provided a life-altering therapy for a subset of CF patients but has also laid the groundwork for future advancements in the field of precision medicine.

Navigating the Acquisition and Application of Ivacaftor-D19 for Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the procurement and laboratory application of Ivacaftor-D19, a deuterated internal standard essential for the accurate quantification of Ivacaftor. Designed for researchers, scientists, and professionals in drug development, this document outlines key suppliers, technical specifications, and a representative experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) analysis.

This compound: Sourcing and Key Specifications

The procurement of high-purity this compound is critical for reliable experimental outcomes. Several reputable suppliers provide this stable isotope-labeled compound for research purposes. Below is a comparative summary of key quantitative data from prominent vendors.

SupplierCAS NumberMolecular FormulaFormula Weight ( g/mol )PurityStorage Conditions
Cayman Chemical 1413431-22-7C₂₄H₉D₁₉N₂O₃411.6>99% deuterated forms[1]-20°C[2][3]
MedChemExpress 1413431-22-7C₂₄H₉D₁₉N₂O₃411.61Not explicitly statedNot explicitly stated
Simson Pharma 1413431-22-7C₂₄H₉D₁₉N₂O₃411.61Certificate of Analysis provided[4]Custom Synthesis[4]

Note: Researchers should always request and consult the Certificate of Analysis (CoA) from the supplier for batch-specific data.

Purchasing Workflow for Research Laboratories

The acquisition of specialized chemical reagents like this compound follows a structured process within a research laboratory. The following diagram illustrates a typical purchasing workflow.

G A Identify Research Need (e.g., this compound for LC-MS) B Search for Suppliers (e.g., Online Databases, Catalogs) A->B C Compare Supplier Specifications (Purity, Price, Availability) B->C D Request Quotation C->D E Internal Approval (PI/Lab Manager) D->E F Generate Purchase Order E->F G Supplier Processing & Shipment F->G H Receive & Verify Compound (Check CoA, Quantity) G->H I Log in Chemical Inventory H->I G A Prepare Stock & Working Solutions (Ivacaftor & this compound) B Spike Plasma with Calibration Standards & IS A->B C Protein Precipitation with Methanol B->C D Centrifugation C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G G cluster_0 Cell Membrane CFTR Mutated CFTR Channel (Gating Defect) Conformation CFTR Channel Opens CFTR->Conformation Ivacaftor Ivacaftor Binding Binding to CFTR Ivacaftor->Binding Binding->CFTR Chloride Increased Chloride Ion Flow Conformation->Chloride

References

Methodological & Application

Application Note: Quantification of Ivacaftor in Human Sputum Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of ivacaftor in human sputum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Sputum analysis provides valuable insights into the concentration of ivacaftor at its site of action in the lungs of cystic fibrosis (CF) patients. The described protocol involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation and detection by mass spectrometry. This method has been validated for selectivity, linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in research and clinical settings.

Introduction

Ivacaftor (Kalydeco®) is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator that enhances chloride transport in patients with specific CFTR mutations.[1] Monitoring the concentration of ivacaftor in relevant biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. While plasma is a common matrix for therapeutic drug monitoring, sputum offers a non-invasive way to measure drug concentration directly at the site of action in the lungs.[1] This may provide a better correlation with clinical efficacy and respiratory side effects.[1] This document provides a detailed protocol for the extraction and quantification of ivacaftor from human sputum samples.

Experimental

Materials and Reagents
  • Ivacaftor analytical standard

  • Ivacaftor-d4 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Drug-free human sputum (for calibration standards and quality controls)

  • Polypropylene microcentrifuge tubes

Equipment
  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes

Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions: Prepare primary stock solutions of ivacaftor and ivacaftor-d4 in methanol at a concentration of 1 mg/mL.[1]

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in a 1:1 methanol/water mixture.[1]

  • Calibration Standards: Prepare a series of calibration standards by spiking drug-free human sputum with the ivacaftor working solution to achieve a concentration range of 0.01 to 10.0 µg/mL.[1][2]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.03, 0.5, and 7.5 µg/mL) in drug-free human sputum.[1]

Sputum Sample Preparation

A simple protein precipitation method is employed for sample cleanup.[1][2]

  • Thaw frozen sputum samples at room temperature and vortex to ensure homogeneity.

  • Transfer a 20-200 µL aliquot of the sputum sample, calibration standard, or QC sample into a polypropylene microcentrifuge tube.[1][2]

  • Add the internal standard (ivacaftor-d4) working solution.

  • Add 200 µL of protein precipitation solution (acetonitrile with 0.1% formic acid).[2]

  • Vortex the mixture vigorously for at least 30 seconds.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at room temperature.[2]

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sputum Sputum Sample (20-200 µL) IS Add Internal Standard (Ivacaftor-d4) Sputum->IS Precip Add Protein Precipitation Solution (ACN with 0.1% Formic Acid) IS->Precip Vortex1 Vortex Vigorously Precip->Vortex1 Centrifuge Centrifuge (10,000 x g, 10 min) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant HPLC_Vial HPLC Vial Supernatant->HPLC_Vial Analysis Inject into LC-MS/MS System HPLC_Vial->Analysis

References

Application Note: Therapeutic Drug Monitoring of Ivacaftor using Ivacaftor-D19 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ivacaftor (Kalydeco®) is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator used to treat cystic fibrosis in patients with specific CFTR gene mutations.[1] Therapeutic Drug Monitoring (TDM) of Ivacaftor is crucial due to significant interindividual pharmacokinetic variability, which can be influenced by factors like drug-drug interactions and patient-specific characteristics.[2][3] TDM helps in optimizing dosage to maximize therapeutic efficacy while minimizing potential toxicity.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying Ivacaftor in biological matrices due to its high sensitivity and specificity.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS), such as Ivacaftor-D19, is essential for accurate and precise quantification. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects.

Principle of the Method

This protocol describes a robust LC-MS/MS method for the quantification of Ivacaftor in human plasma. The method involves a simple protein precipitation step for sample extraction, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer. This compound is added to all samples, calibrators, and quality controls to serve as the internal standard, ensuring high accuracy and precision. Quantification is achieved by using multiple reaction monitoring (MRM) in positive ion mode.

Metabolic Pathway of Ivacaftor

Ivacaftor is primarily metabolized in the liver by the cytochrome P450 3A (CYP3A) subfamily, including CYP3A4 and CYP3A5.[6][7] This process yields two major metabolites: hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6).[1][6] M1 is considered pharmacologically active, with about one-sixth the potency of the parent drug, while M6 is considered inactive.[1][6]

Ivacaftor_Metabolism cluster_0 Hepatic Metabolism IVACAFTOR Ivacaftor (Parent Drug) M1 M1-Metabolite (Hydroxymethyl-ivacaftor) Active IVACAFTOR->M1 CYP3A4/5 M6 M6-Metabolite (Ivacaftor-carboxylate) Inactive IVACAFTOR->M6 CYP3A4/5 TDM_Workflow cluster_workflow TDM Analytical Workflow Sample 1. Plasma Sample (50 µL) Add_IS 2. Add Internal Standard (this compound in ACN) Sample->Add_IS Precipitate 3. Protein Precipitation (Vortex) Add_IS->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Analysis 6. LC-MS/MS Analysis Supernatant->Analysis Data 7. Data Processing Analysis->Data

References

Application Notes and Protocols for Pharmacokinetic Analysis of Ivacaftor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor is a cornerstone therapy for cystic fibrosis, and understanding its pharmacokinetic profile is crucial for optimizing treatment regimens and developing new therapeutic strategies. Accurate and reliable bioanalysis begins with robust sample preparation. This document provides detailed application notes and protocols for three common and effective sample preparation techniques for the quantification of Ivacaftor and its metabolites in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The choice of sample preparation method can significantly impact assay performance. The following tables summarize key quantitative parameters for each technique based on published literature, allowing for an informed selection based on the specific requirements of the analysis.

Table 1: Recovery and Matrix Effects

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery (%) 71.6% for IvacaftorGenerally 60-98% for similar compounds[1]Typically >85%
84.2% for M1 metabolite[2]--
82.2% for M6 metabolite[2]--
Matrix Effect (%) Generally low and compensated by internal standardsCan be significant, requires careful solvent selectionGenerally lower than PPT and LLE due to cleaner extracts

Table 2: Linearity and Sensitivity

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Linearity Range (µg/mL) 0.01 to 10[2][3]0.0004 to 0.05[4]0.151 to 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.00757 µg/mL[2]0.4 ng/mL[4]0.101 ng/mL[5]

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples prior to LC-MS/MS analysis. It involves the addition of an organic solvent to denature and precipitate plasma proteins.

Protocol:

  • Sample Preparation:

    • Thaw plasma samples to room temperature.

    • Vortex the plasma sample for 15 seconds.

    • Transfer a 50 µL aliquot of the plasma sample into a 1.5 mL polypropylene microcentrifuge tube.[6][7]

  • Precipitation:

    • Add 200 µL of cold methanol (containing the internal standard) to the plasma sample.[6][7]

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[6][7]

  • Supernatant Transfer:

    • Carefully aspirate the supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.

Workflow for Protein Precipitation:

PPT_Workflow cluster_protocol Protein Precipitation Protocol start Start: Plasma Sample (50 µL) add_solvent Add 200 µL cold Methanol (with Internal Standard) start->add_solvent vortex1 Vortex (30s) add_solvent->vortex1 centrifuge Centrifuge (14,000 x g, 5 min, 4°C) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Caption: Workflow for Protein Precipitation of Ivacaftor.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.

Protocol:

  • Sample Preparation:

    • Thaw plasma samples to room temperature.

    • Vortex the plasma sample for 15 seconds.

    • Transfer a 200 µL aliquot of the plasma sample into a clean glass centrifuge tube.

  • Extraction:

    • Add 1 mL of ethyl acetate (or another suitable water-immiscible organic solvent) to the plasma sample.

    • Cap the tube and vortex for 2 minutes to ensure efficient extraction of Ivacaftor into the organic phase.

  • Phase Separation:

    • Centrifuge the sample at 3,000 x g for 10 minutes to facilitate the separation of the aqueous and organic layers.

  • Organic Phase Collection:

    • Carefully transfer the upper organic layer to a clean tube, avoiding aspiration of the aqueous layer or the protein interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Workflow for Liquid-Liquid Extraction:

LLE_Workflow cluster_protocol Liquid-Liquid Extraction Protocol start Start: Plasma Sample (200 µL) add_solvent Add 1 mL Ethyl Acetate start->add_solvent vortex1 Vortex (2 min) add_solvent->vortex1 centrifuge Centrifuge (3,000 x g, 10 min) vortex1->centrifuge transfer Collect Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction of Ivacaftor.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. A solid sorbent is used to retain the analyte of interest from the liquid sample.

Protocol (using a C18 cartridge):

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of water. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Dilute a 200 µL plasma sample with 200 µL of 4% phosphoric acid in water.

    • Load the diluted plasma sample onto the conditioned C18 cartridge. Allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 drop per second).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Follow with a wash of 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the retained Ivacaftor and its metabolites from the cartridge using 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow for Solid-Phase Extraction:

SPE_Workflow cluster_protocol Solid-Phase Extraction Protocol start Start: Plasma Sample (200 µL) load Load Diluted Sample start->load condition Condition C18 Cartridge (Methanol then Water) condition->load wash Wash (Water then 20% Methanol) load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of Ivacaftor.

References

Ivacaftor-D19 stock solution preparation and solubility parameters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor is a potent and selective potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It is utilized in the treatment of cystic fibrosis in patients with specific CFTR gene mutations. Ivacaftor enhances the open probability of the CFTR channel, leading to increased chloride ion transport across the cell membrane.[1][2] The deuterated analog, Ivacaftor-D19, is a valuable tool in research, particularly in metabolic studies, due to its altered pharmacokinetic profile.[3][4] Deuterium substitution can increase the metabolic stability of the compound by strengthening the carbon-deuterium bonds, making them more resistant to enzymatic cleavage.[4][5] This application note provides detailed protocols for the preparation of this compound stock solutions and summarizes its solubility parameters and mechanism of action.

Physicochemical and Solubility Data

A clear understanding of the physicochemical properties and solubility of this compound is crucial for accurate experimental design and execution. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

ParameterValueReference
CAS Number 1413431-22-7[6][7]
Molecular Formula C₂₄H₉D₁₉N₂O₃[6][7]
Formula Weight 411.6 g/mol [6][7][8]
Chemical Purity ≥98% (Ivacaftor)[6]
Deuterium Incorporation ≥99% deuterated forms (d1-d19); ≤1% d0[6]
Supplied As A solid[6]
Storage -20°C[6]
Stability ≥ 4 years (as solid)[6]

Table 2: Solubility Parameters of this compound

SolventSolubilityReference
DMSO Soluble[6][7]
Acetonitrile:Methanol (1:1) Soluble[6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for this compound.

Materials:

  • This compound solid (FW: 411.6 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Calibrated analytical balance

  • Sterile pipette tips and micropipettes

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4116 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the weighed solid. For a 10 mM solution with 0.4116 mg of this compound, add 100 µL of DMSO.

  • Dissolution:

    • Purge the headspace of the vial with an inert gas (argon or nitrogen) to minimize oxidation.[6]

    • Securely cap the vial.

    • Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Store the stock solution at -20°C in a tightly sealed, amber glass vial to protect it from light and moisture. For frequent use, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps for preparing an this compound stock solution.

G cluster_workflow This compound Stock Solution Preparation Workflow start Start: Obtain solid this compound equilibrate Equilibrate vial to room temperature start->equilibrate weigh Accurately weigh the solid equilibrate->weigh add_solvent Add appropriate volume of anhydrous DMSO weigh->add_solvent purge Purge with inert gas (e.g., Argon) add_solvent->purge dissolve Vortex/sonicate until fully dissolved purge->dissolve aliquot Aliquot into single-use volumes dissolve->aliquot store Store at -20°C in a light-protected vial aliquot->store end End: Stock solution ready for use store->end

Caption: Workflow for the preparation of this compound stock solution.

Mechanism of Action: CFTR Potentiation by Ivacaftor

Ivacaftor directly binds to the CFTR protein, which is an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][9][10] In cystic fibrosis patients with certain gating mutations (like G551D), the CFTR protein is present on the cell surface but has a defective opening mechanism.[2][11] Ivacaftor acts as a potentiator by binding to the CFTR protein and increasing its open probability, thereby restoring the flow of ions.[1][2][11] This action is dependent on the phosphorylation of the CFTR's regulatory (R) domain by Protein Kinase A (PKA) but is independent of ATP binding for channel opening.[12]

G cluster_pathway Ivacaftor's Mechanism of Action on CFTR PKA PKA (Protein Kinase A) CFTR_unphos Unphosphorylated CFTR (Inactive Channel) PKA->CFTR_unphos Phosphorylates CFTR_phos Phosphorylated CFTR (Primed Channel) CFTR_open Open CFTR Channel CFTR_phos->CFTR_open Increased Open Probability Ivacaftor Ivacaftor Ivacaftor->CFTR_phos Binds and Potentiates Ion_flow Increased Cl- and HCO3- Transport CFTR_open->Ion_flow Results in

Caption: Signaling pathway of Ivacaftor as a CFTR potentiator.

References

Application of Ivacaftor-D19 in Clinical Studies of CFTR Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, designed to enhance the channel's open probability and thereby restore chloride ion transport across the cell membrane. It is a cornerstone therapy for cystic fibrosis (CF) patients with specific gating mutations. The development and clinical validation of Ivacaftor, both as a monotherapy and in combination with CFTR correctors, necessitate robust bioanalytical methods to accurately quantify drug concentrations in biological matrices. This is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) modeling, as well as for therapeutic drug monitoring (TDM).

Ivacaftor-D19, a deuterated analog of Ivacaftor, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Ivacaftor, ensuring similar extraction efficiency and chromatographic behavior. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of the parent drug by correcting for variability during sample processing.

This document provides detailed application notes and protocols for the use of this compound in clinical studies of CFTR modulators.

Data Presentation

Table 1: Pharmacokinetic Parameters of Ivacaftor in Adult and Pediatric CF Patients

The following table summarizes key pharmacokinetic parameters of Ivacaftor from clinical studies. These values are typically determined using LC-MS/MS methods employing a deuterated internal standard like this compound.

PopulationDoseTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (h)Reference
Adults & Adolescents (≥12 years) with G551D mutation150 mg q12h~376810,600~12-14[1][2]
Children (6-11 years) with G551D mutation150 mg q12h~41,04011,300~12
Children (2-5 years, ≥14 kg)75 mg q12h~48898,280Not Reported[3]
Children (2-5 years, <14 kg)50 mg q12h~36085,590Not Reported[3]

Note: Pharmacokinetic parameters can exhibit significant inter-individual variability.[4]

Table 2: Typical LC-MS/MS Parameters for Ivacaftor Quantification using this compound

This table provides a summary of typical starting parameters for the development of an LC-MS/MS method for Ivacaftor quantification.

ParameterTypical Value/Condition
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
IvacaftorPrecursor Ion (m/z): 393.2, Product Ions (m/z): 365.2, 188.1
This compound (Internal Standard)Precursor Ion (m/z): 412.3, Product Ions (m/z): (To be determined empirically)
Collision EnergyOptimized for each transition
Dwell Time50 - 100 ms

Experimental Protocols

Protocol 1: Quantification of Ivacaftor in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a typical method for the extraction and quantification of Ivacaftor from human plasma.

1. Materials and Reagents:

  • Human plasma (EDTA anticoagulant)

  • Ivacaftor analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Stock and Working Solutions:

  • Ivacaftor Stock Solution (1 mg/mL): Accurately weigh and dissolve Ivacaftor in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with appropriate volumes of the Ivacaftor stock solution to achieve a concentration range relevant to clinical samples (e.g., 10 to 5000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrant, QC, or unknown) in a microcentrifuge tube, add 150 µL of the internal standard working solution (acetonitrile containing 100 ng/mL this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • Perform the analysis using the parameters outlined in Table 2, or as optimized for the specific instrumentation.

  • The ratio of the peak area of Ivacaftor to the peak area of this compound is used for quantification.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Ivacaftor/Ivacaftor-D19) against the concentration of the calibration standards.

  • Use a linear regression model with appropriate weighting (e.g., 1/x²) to fit the data.

  • Determine the concentration of Ivacaftor in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Assay for CFTR Potentiation using a YFP-based Halide Ion Influx Assay

This protocol provides a general framework for assessing the potentiation of CFTR function by Ivacaftor in a cell-based assay.

1. Cell Culture:

  • Use a suitable cell line stably expressing the CFTR mutation of interest and a halide-sensitive Yellow Fluorescent Protein (YFP), such as Fischer Rat Thyroid (FRT) cells.

  • Culture the cells to confluence in appropriate multi-well plates.

2. Assay Procedure:

  • Wash the cells with a chloride-containing buffer.

  • Add a chloride-free buffer containing a CFTR activator (e.g., forskolin) and the test compound (Ivacaftor) at various concentrations.

  • Incubate for a specified period to allow for CFTR activation and potentiation.

  • Measure the baseline YFP fluorescence using a plate reader.

  • Initiate halide influx by adding a buffer containing iodide. The influx of iodide through open CFTR channels quenches the YFP fluorescence.

  • Monitor the rate of YFP fluorescence quenching over time.

3. Data Analysis:

  • The rate of fluorescence quenching is proportional to the halide influx and, therefore, to CFTR activity.

  • Plot the rate of quenching against the concentration of Ivacaftor to generate a dose-response curve.

  • Calculate the EC50 value, which represents the concentration of Ivacaftor that produces 50% of the maximal potentiation effect.

Mandatory Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample add_is Add this compound Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quant Quantification lcms->quant

Caption: Workflow for Ivacaftor quantification in plasma.

ivacaftor_pk_pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_elimination Elimination oral Oral Administration (with fat-containing food) plasma Plasma (>99% protein bound) oral->plasma ivacaftor Ivacaftor plasma->ivacaftor cyp3a45 CYP3A4/5 ivacaftor->cyp3a45 feces Feces ivacaftor->feces m1 M1-hydroxymethyl-ivacaftor (active) cyp3a45->m1 m6 M6-ivacaftor-carboxylate (inactive) cyp3a45->m6 m1->feces m6->feces

Caption: Pharmacokinetic pathway of Ivacaftor.

References

Application Note: High-Performance Liquid Chromatography for the Simultaneous Separation of Ivacaftor and Its Major Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the simultaneous separation and quantification of Ivacaftor (IVA), and its primary active and inactive metabolites, hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6), using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. The described methods are applicable for therapeutic drug monitoring and pharmacokinetic studies in biological matrices such as plasma and sputum.

Introduction

Ivacaftor, marketed as Kalydeco®, is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator used in the treatment of cystic fibrosis (CF)[1][2]. It enhances the open probability of the CFTR protein to improve chloride ion transport[1]. Ivacaftor is extensively metabolized in the liver, primarily by CYP3A4, into two major metabolites: the active M1 metabolite (hydroxymethyl-ivacaftor) and the inactive M6 metabolite (ivacaftor-carboxylate)[1][3]. Monitoring the plasma concentrations of Ivacaftor and its metabolites is crucial for optimizing dosage regimens and ensuring therapeutic efficacy[1][2]. This document outlines established liquid chromatography methods for their simultaneous analysis.

Experimental Workflow

Ivacaftor Separation Workflow cluster_sample_prep Sample Preparation cluster_lc_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma or Sputum Sample (20-100 µL) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC System (5-10 µL) Supernatant->Injection Separation Chromatographic Separation (C8 or C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Results Concentration Results (IVA, M1, M6) Quantification->Results

References

The Strategic Use of Deuterated Ivacaftor in Overcoming Drug-Drug Interactions with CYP3A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ivacaftor, a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, has revolutionized the treatment of cystic fibrosis (CF) for patients with specific CFTR gene mutations. However, its clinical use is complicated by its metabolism, primarily mediated by the cytochrome P450 3A (CYP3A) subfamily of enzymes, specifically CYP3A4 and CYP3A5.[1] This metabolic pathway makes ivacaftor susceptible to significant drug-drug interactions (DDIs) when co-administered with strong or moderate CYP3A inhibitors, leading to increased plasma concentrations and the potential for adverse effects. To mitigate this liability, a deuterated analog of ivacaftor, known as deutivacaftor (formerly VX-561), has been developed. This application note explores the rationale for using deuterated ivacaftor in DDI studies, summarizes the quantitative impact of CYP3A inhibitors on ivacaftor pharmacokinetics, and provides detailed protocols for in vitro and in vivo DDI studies.

The Rationale for Deuteration: Improving the Metabolic Profile

Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon compared to protium (the common isotope of hydrogen).[2] By selectively replacing hydrogen atoms at sites of metabolism with deuterium, the rate of enzymatic cleavage can be slowed down. This "kinetic isotope effect" is the principle behind the design of deutivacaftor.

The primary goal of developing deutivacaftor is to create a more metabolically stable version of ivacaftor that is less susceptible to CYP3A-mediated metabolism.[3] This improved metabolic profile is expected to lead to:

  • Reduced impact of CYP3A inhibitors: A lower reliance on CYP3A for clearance should result in less pronounced increases in exposure when co-administered with CYP3A inhibitors.

  • Longer half-life: Slower metabolism can extend the drug's half-life, potentially allowing for less frequent dosing (e.g., once daily instead of twice daily for ivacaftor).[3]

  • More predictable pharmacokinetics: Reduced variability in plasma concentrations among patients due to genetic polymorphisms in CYP3A enzymes or unforeseen co-medications.

Quantitative Impact of CYP3A Inhibitors on Ivacaftor Pharmacokinetics

Clinical studies have demonstrated the profound effect of strong and moderate CYP3A inhibitors on the pharmacokinetics of ivacaftor. Co-administration of these inhibitors necessitates dose adjustments to avoid potential toxicity. The following table summarizes the key pharmacokinetic parameters from DDI studies with ivacaftor.

Co-administered DrugCYP3A Inhibition StrengthIvacaftor DoseChange in Ivacaftor AUCChange in Ivacaftor CmaxReference
KetoconazoleStrong150 mg single dose8.5-fold increase2.7-fold increase[4]
RitonavirStrong150 mg single dose7-fold increase-[1][5]
ItraconazoleStrong150 mg q12h (with tezacaftor)15.6-fold increase8.6-fold increase[6]
FluconazoleModerate150 mg q12h3-fold increase-

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration. Note: Direct head-to-head comparative data for deutivacaftor with a strong CYP3A inhibitor in a similar tabular format is not yet publicly available in peer-reviewed literature.

Signaling and Metabolic Pathways

The metabolic pathway of ivacaftor and the mechanism of its drug-drug interaction with CYP3A inhibitors are crucial for understanding the rationale behind the development of deutivacaftor.

cluster_0 Ivacaftor Metabolism and DDI Ivacaftor Ivacaftor CYP3A4_5 CYP3A4/5 Enzymes Ivacaftor->CYP3A4_5 Metabolism Excretion Biliary Excretion Ivacaftor->Excretion Minor Pathway Deutivacaftor Deutivacaftor (Ivacaftor-D19) Deutivacaftor->CYP3A4_5 Reduced Metabolism M1 M1 (active metabolite) CYP3A4_5->M1 M6 M6 (inactive metabolite) CYP3A4_5->M6 M1->Excretion M6->Excretion CYP3A_Inhibitor Strong CYP3A Inhibitor (e.g., Ketoconazole) CYP3A_Inhibitor->CYP3A4_5 Inhibition

Ivacaftor metabolic pathway and interaction with CYP3A inhibitors.

Experimental Protocols

In Vitro CYP3A4 Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of a test compound (e.g., deuterated vs. non-deuterated ivacaftor) on CYP3A4 activity in human liver microsomes.

a. Materials:

  • Human Liver Microsomes (HLM)

  • Test compounds (Ivacaftor, this compound)

  • CYP3A4 substrate (e.g., Midazolam or Testosterone)

  • Positive control inhibitor (e.g., Ketoconazole)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker

b. Experimental Workflow:

cluster_1 In Vitro CYP3A4 Inhibition Workflow A Prepare Reagents: - HLM - Test Compounds - Substrate - NADPH B Pre-incubation: HLM + Test Compound/Control (37°C) A->B C Initiate Reaction: Add NADPH B->C D Incubate: (37°C with shaking) C->D E Terminate Reaction: Add Acetonitrile D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis: Quantify Metabolite Formation F->G H Data Analysis: Calculate IC50 G->H

Workflow for in vitro CYP3A4 inhibition assay.

c. Detailed Procedure:

  • Prepare stock solutions: Dissolve test compounds, positive control, and substrate in a suitable solvent (e.g., DMSO).

  • Prepare incubation mixtures: In a 96-well plate, add phosphate buffer, HLM, and varying concentrations of the test compound or positive control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate reaction: Add the NADPH regenerating system to start the metabolic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) with shaking.

  • Terminate reaction: Stop the reaction by adding cold acetonitrile.

  • Sample processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS analysis: Quantify the formation of the substrate's metabolite using a validated LC-MS/MS method.

  • Data analysis: Determine the concentration of the test compound that causes 50% inhibition of CYP3A4 activity (IC50 value) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Drug-Drug Interaction Study in Healthy Volunteers

This protocol describes a clinical study to evaluate the effect of a strong CYP3A inhibitor on the pharmacokinetics of deuterated and non-deuterated ivacaftor.

a. Study Design:

A randomized, open-label, two-period, crossover study in healthy adult volunteers.

b. Study Population:

  • Healthy male and female subjects, 18-55 years of age.

  • Subjects should be in good health as determined by medical history, physical examination, and clinical laboratory tests.

c. Study Periods:

  • Period 1: Subjects receive a single oral dose of either Ivacaftor or this compound.

  • Washout Period: A sufficient time to ensure complete elimination of the drug from the body.

  • Period 2: Subjects receive a strong CYP3A inhibitor (e.g., Ketoconazole 400 mg once daily) for a specified duration to achieve steady-state inhibition. On a designated day, subjects will receive a single oral dose of the alternate ivacaftor formulation (the one not received in Period 1) along with the CYP3A inhibitor.

d. Experimental Workflow:

cluster_2 In Vivo DDI Study Workflow Screening Screen & Enroll Healthy Volunteers Randomization Randomize Subjects Screening->Randomization Period1 Period 1: Single dose of Ivacaftor or this compound Randomization->Period1 PK_Sampling1 Serial Blood Sampling (e.g., 0-72h) Period1->PK_Sampling1 Washout Washout Period PK_Sampling1->Washout Period2_Inhibitor Period 2: Administer CYP3A Inhibitor to steady state Washout->Period2_Inhibitor Period2_Drug Administer alternate Ivacaftor formulation + CYP3A Inhibitor Period2_Inhibitor->Period2_Drug PK_Sampling2 Serial Blood Sampling (e.g., 0-96h) Period2_Drug->PK_Sampling2 Analysis LC-MS/MS Analysis of Plasma Samples PK_Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis: Calculate AUC, Cmax, t1/2 Analysis->PK_Analysis Comparison Compare PK parameters with and without inhibitor PK_Analysis->Comparison

Workflow for an in vivo drug-drug interaction study.

e. Pharmacokinetic Sampling:

Serial blood samples will be collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).

f. Bioanalytical Method:

Plasma concentrations of ivacaftor, its deuterated analog, and its major metabolites will be determined using a validated LC-MS/MS method. A stable isotope-labeled internal standard should be used for quantification.

g. Pharmacokinetic Analysis:

Pharmacokinetic parameters including AUC (from time zero to the last measurable concentration and extrapolated to infinity), Cmax, and terminal half-life (t1/2) will be calculated using non-compartmental methods.

Conclusion

The use of deuterated ivacaftor (deutivacaftor) represents a strategic approach to mitigate the risk of clinically significant drug-drug interactions with CYP3A inhibitors. By altering the metabolic profile of the parent drug, deutivacaftor is expected to offer a more predictable and safer therapeutic option for CF patients who require co-administration of CYP3A-inhibiting medications. The protocols provided herein offer a framework for the preclinical and clinical evaluation of such next-generation CFTR modulators.

References

Troubleshooting & Optimization

Stability of Ivacaftor-D19 in various solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ivacaftor-D19 in various solvents and temperatures. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1][2]

Q2: How should I prepare stock solutions of this compound?

A2: To prepare a stock solution, dissolve solid this compound in an appropriate solvent and purge with an inert gas.[1] Recommended solvents for creating stock solutions include DMSO and a 1:1 mixture of acetonitrile:methanol.[1][2]

Q3: What is the stability of this compound in common laboratory solvents?

A3: While specific long-term stability data for this compound in solution is not extensively published, forced degradation studies on its non-deuterated counterpart, Ivacaftor, provide significant insights. Ivacaftor demonstrates notable instability under alkaline hydrolytic stress.[3][4] It is found to be stable against acidic and neutral hydrolysis, oxidation, heat, and photolytic stress.[3][4] For critical applications, it is advisable to prepare fresh solutions or perform stability tests under your specific experimental conditions.

Q4: Is this compound sensitive to light?

A4: Based on forced degradation studies of Ivacaftor, the molecule is stable under photolytic stress, meaning it is not significantly degraded by exposure to UV light.[3][4][5][6] However, as a general laboratory best practice, it is always recommended to store solutions in amber vials or protected from light to minimize any potential for photodegradation.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of this compound solutions can be monitored using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][7][8] This involves analyzing the sample at regular intervals and quantifying the peak area of this compound relative to any new peaks that may indicate degradation products.

Troubleshooting Guide

Q: My analytical results are inconsistent. Could my this compound be degrading?

A: Inconsistent results can be a sign of sample degradation. Consider the following:

  • Solvent and pH: Are you using a basic solvent or unbuffered aqueous solution? Ivacaftor is known to degrade under alkaline conditions.[3][4][6]

  • Storage of Solution: How long has your stock solution been stored, and at what temperature? For optimal results, use freshly prepared solutions or solutions stored at -20°C or -80°C for short to medium-term storage.[9]

  • Contamination: Could there be contamination in your solvent or from your storage container?

Q: I observe extra peaks in my chromatogram. What might they be?

A: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products or impurities.

  • Under alkaline conditions, four major hydrolytic degradation products of Ivacaftor have been identified.[3][4]

  • If you suspect degradation, a forced degradation study (as detailed in the protocols below) can help confirm the identity of these extra peaks.

Stability Data Summary

The following tables summarize the available stability data for Ivacaftor and this compound. Note that the stability of Ivacaftor is used as a close proxy for this compound due to their structural similarity.

Table 1: Recommended Storage and Solution Preparation for this compound

FormSolventConcentrationStorage TemperatureStability
SolidN/AN/A-20°C≥ 4 years[1][2]
SolutionDMSOUp to 100 mM-80°C (6 months), -20°C (1 month)Data for Ivacaftor[10]
SolutionEthanolUp to 5 mM-80°C (6 months), -20°C (1 month)Data for Ivacaftor[10]
SolutionAcetonitrile:Methanol (1:1)SolubleNot specifiedThis compound is soluble[1][2]

Table 2: Summary of Forced Degradation Studies on Ivacaftor

Stress ConditionReagent/ParametersDurationObservation
Acidic Hydrolysis0.1N - 1N HCl30 min - 6 hours at 60-70°CStable, minimal degradation[5][6][7][8]
Alkaline Hydrolysis0.1N - 2N NaOH30 min - 6 hours at 60-70°CSignificant degradation observed[3][4][5][6][8]
Oxidative3% - 20% H₂O₂1 hour at 70°CStable, minimal degradation[6][7]
Thermal (Dry Heat)105-110°C1 - 24 hoursStable[5][8]
PhotolyticUV Light1 - 3 daysStable[5][6][8]
Neutral HydrolysisWater6 hours at 60°CStable[5][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of solid this compound in a clean vial.

  • Add the desired volume of a suitable solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex the solution until the solid is completely dissolved.

  • Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen.[1]

  • Store the stock solution at -20°C or -80°C in a tightly sealed container, protected from light.

Protocol 2: Representative RP-HPLC Method for Stability Assessment

This protocol is a composite based on several published methods for Ivacaftor.[7][8][11]

  • Column: C18 reverse-phase column (e.g., Kromasil C18, 150 x 4.6 mm, 5 µm).[7][11]

  • Mobile Phase: A mixture of aqueous buffer (e.g., 0.1% Orthophosphoric Acid or 0.01N KH₂PO₄) and an organic solvent like acetonitrile or methanol. A common ratio is 60:40 (aqueous:organic).[8][11]

  • Flow Rate: 1.0 mL/min.[8][11]

  • Column Temperature: 30°C.[8][11]

  • Detection Wavelength: 260 nm or 292 nm.[7][8]

  • Injection Volume: 10 µL.[7][8]

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Dilute a sample of your this compound solution to a suitable concentration (e.g., 15 µg/mL) using the mobile phase.[8]

  • Inject the sample and record the chromatogram.

  • The retention time for Ivacaftor is typically between 2 and 5 minutes under these conditions.[7][8] Degradation will be indicated by a decrease in the main peak area and the appearance of new peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution (e.g., in DMSO) dilute_sample Dilute to Working Concentration (in Mobile Phase) prep_stock->dilute_sample hplc_run Inject into HPLC System dilute_sample->hplc_run collect_data Collect Chromatographic Data hplc_run->collect_data analyze_peaks Analyze Peak Area and Retention Time collect_data->analyze_peaks check_degradation Identify Degradation Peaks analyze_peaks->check_degradation quantify Quantify Purity / Degradation check_degradation->quantify

Workflow for assessing this compound stability.

troubleshooting_logic start Inconsistent Results or Unexpected Peaks check_solution Is the solution freshly prepared? start->check_solution node_fresh Yes check_solution->node_fresh Yes node_old No check_solution->node_old No check_solvent What is the solvent/pH? node_alkaline Alkaline (basic) check_solvent->node_alkaline Alkaline node_neutral Neutral / Acidic check_solvent->node_neutral Neutral/ Acidic node_fresh->check_solvent action_prepare_new Prepare a fresh solution and re-analyze. node_old->action_prepare_new action_degradation_likely High probability of alkaline hydrolysis. Use buffered or non-aqueous solvent. node_alkaline->action_degradation_likely action_check_other Degradation is less likely. Check for contamination, instrument issues, or other experimental errors. node_neutral->action_check_other

Troubleshooting logic for unexpected results.

cftr_pathway cluster_cell Apical Membrane of Epithelial Cell cftr_closed Mutated CFTR Protein (Closed State) cftr_open Mutated CFTR Protein (Open State) cftr_closed->cftr_open potentiates channel opening cl_out Chloride Ions (Cl⁻) (Outside Cell) cftr_open->cl_out facilitates Cl⁻ transport ivacaftor Ivacaftor ivacaftor->cftr_closed binds to cl_in Chloride Ions (Cl⁻) (Inside Cell)

Mechanism of action for Ivacaftor as a CFTR potentiator.

References

Identifying and resolving peak splitting or tailing for Ivacaftor-D19

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ivacaftor-D19 Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common chromatographic issues such as peak splitting and tailing.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you may encounter during the chromatographic analysis of this compound.

Peak Splitting Issues

Question: Why am I observing a split peak for my this compound standard?

Answer: Peak splitting in high-performance liquid chromatography (HPLC) for a single compound like this compound can arise from several factors, broadly categorized into column issues, method parameters, and instrument setup. A split peak can manifest as two or more distinct peaks or as a "shoulder" on the main peak.[1][2]

Potential Causes and Solutions:

Potential Cause Description Troubleshooting Steps
Column Void or Channeling A void at the column inlet or channeling within the stationary phase can cause the sample to travel through different flow paths, resulting in multiple retention times.[1][3]1. Reverse flush the column (if permitted by the manufacturer's instructions). 2. If the problem persists, the column may be irreversibly damaged and require replacement.[4][5]
Blocked Column Frit Particulates from the sample, mobile phase, or system can clog the inlet frit of the column, leading to a distorted flow path and peak splitting.[1][6]1. Backflush the column to dislodge particulates. 2. If flushing is ineffective, the frit may need to be replaced.[1] Consider using a guard column or in-line filter to prevent future blockages.[7]
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[7]1. Prepare your this compound standard in the initial mobile phase or a weaker solvent. 2. Reduce the injection volume.[8]
Co-elution with an Impurity The split peak may actually be two separate but closely eluting compounds. This could be an impurity or a related compound.1. Inject a blank (sample solvent) to rule out ghost peaks. 2. Modify the chromatographic method (e.g., change the mobile phase composition, gradient slope, or temperature) to improve resolution.[1]
Large Injection Volume / Mass Overload Injecting too much sample can saturate the stationary phase, leading to peak shape issues, including fronting or splitting.[4][8]1. Systematically reduce the injection volume or the concentration of the this compound standard.[4]
Peak Tailing Issues

Question: My this compound peak is exhibiting significant tailing. What could be the cause?

Answer: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue in HPLC. It can lead to inaccurate integration and reduced resolution. For basic compounds like Ivacaftor, this is often due to secondary interactions with the stationary phase.

Potential Causes and Solutions:

Potential Cause Description Troubleshooting Steps
Secondary Silanol Interactions Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic analytes like Ivacaftor, causing tailing.[9]1. Lower the mobile phase pH to protonate the silanols (e.g., using 0.1% formic acid).[10][11] 2. Add a competitive base to the mobile phase (e.g., triethylamine) to block the active sites. 3. Use a column with a highly inert stationary phase or end-capping.
Column Contamination Accumulation of strongly retained compounds on the column can create active sites that lead to tailing.1. Wash the column with a strong solvent according to the manufacturer's guidelines. 2. Use a guard column to protect the analytical column from contaminants.[7]
Column Overload Injecting too high a concentration of the analyte can lead to tailing, often with a right-triangle peak shape.[6]1. Dilute the sample or reduce the injection volume.[8]
Extra-Column Dead Volume Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.[8]1. Minimize the length of all tubing. 2. Ensure all fittings are properly tightened and use low-volume connectors.[8]
Mobile Phase pH An inappropriate mobile phase pH can affect the ionization state of Ivacaftor and its interaction with the stationary phase.1. Ensure the mobile phase is adequately buffered, typically with 5-10 mM of a suitable buffer.[6] 2. Adjust the pH to ensure consistent ionization of the analyte.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

  • This compound is a deuterium-labeled analog of Ivacaftor.[12] It is commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Ivacaftor in biological samples.[12][13] The stable isotope label allows it to be distinguished from the unlabeled drug by mass spectrometry while having nearly identical chromatographic behavior.

Q2: Can the deuterium labeling in this compound cause chromatographic issues?

  • While deuterated standards are designed to have very similar retention times to their non-deuterated counterparts, minor differences can sometimes be observed. However, significant peak splitting or tailing is unlikely to be caused by the deuterium labeling itself. These issues are more commonly related to the chromatographic conditions, column health, or instrument setup as described in the troubleshooting guides.

Q3: What is a typical HPLC method for Ivacaftor analysis?

  • A common approach for Ivacaftor analysis involves reversed-phase HPLC. While specific methods vary, a typical setup might include:

    • Column: A C18 column, such as a Phenomenex Kinetex C18 (150 x 3 mm, 2.6 µm).[10]

    • Mobile Phase: An isocratic or gradient mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).[10][11] A common isocratic mobile phase is a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (e.g., 27:63 v/v).[10]

    • Flow Rate: Typically in the range of 0.25 to 1.0 mL/min.[10][11]

    • Detection: UV detection or mass spectrometry.

Experimental Protocols

Example HPLC Protocol for Ivacaftor Analysis

This protocol is a general guideline and may require optimization for your specific instrumentation and application.

  • Chromatographic System:

    • HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and a UV or Mass Spectrometric detector.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex C18 (150 x 3 mm, 2.6 µm) or equivalent.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Elution Mode: Isocratic at 63% Mobile Phase B.[10]

    • Flow Rate: 0.25 mL/min.[10]

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detector Wavelength: 260 nm (for UV detection).

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Prepare working standards by diluting the stock solution in the initial mobile phase composition.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak splitting and tailing issues for this compound.

G start Poor Peak Shape Observed (Splitting or Tailing) check_all_peaks Does the issue affect all peaks? start->check_all_peaks all_peaks_yes Yes (Systemic Issue) check_all_peaks->all_peaks_yes Yes single_peak_no No (Analyte-Specific Issue) check_all_peaks->single_peak_no No cause_frit Cause: Blocked Frit / Column Inlet all_peaks_yes->cause_frit cause_void Cause: Column Void / Channeling all_peaks_yes->cause_void cause_dead_volume Cause: Extra-Column Dead Volume all_peaks_yes->cause_dead_volume solution_frit Solution: Backflush or Replace Column cause_frit->solution_frit solution_void Solution: Replace Column cause_void->solution_void solution_dead_volume Solution: Check Fittings & Tubing cause_dead_volume->solution_dead_volume check_overload Does reducing injection volume/concentration help? single_peak_no->check_overload overload_yes Yes check_overload->overload_yes Yes overload_no No check_overload->overload_no No cause_overload Cause: Mass Overload overload_yes->cause_overload solution_overload Solution: Dilute Sample / Inject Less cause_overload->solution_overload cause_silanol Cause (Tailing): Secondary Silanol Interactions overload_no->cause_silanol cause_solvent Cause (Splitting): Sample Solvent Mismatch overload_no->cause_solvent cause_coelution Cause (Splitting): Co-elution overload_no->cause_coelution solution_silanol Solution: Adjust Mobile Phase pH / Use Inert Column cause_silanol->solution_silanol solution_solvent Solution: Dissolve Sample in Mobile Phase cause_solvent->solution_solvent solution_coelution Solution: Modify Separation Method cause_coelution->solution_coelution

Caption: Troubleshooting workflow for peak splitting and tailing.

References

How to handle potential degradation of Ivacaftor during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the potential degradation of Ivacaftor during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause Ivacaftor degradation during analysis?

A1: Ivacaftor is susceptible to degradation under specific conditions. The primary factors to consider are:

  • pH: Ivacaftor is particularly prone to degradation in alkaline (basic) conditions.[1][2] Forced degradation studies have shown significant breakdown of Ivacaftor when exposed to solutions with high pH.

  • Temperature: Elevated temperatures can also lead to the degradation of Ivacaftor.[3] Studies have documented degradation under dry heat conditions.[3]

  • Light: While generally considered more stable to photolytic stress compared to other conditions, prolonged exposure to UV light may cause some degradation.[4]

  • Oxidizing Agents: Exposure to strong oxidizing agents, such as hydrogen peroxide, can also contribute to the degradation of Ivacaftor.[4][5]

Q2: How can I prevent the degradation of Ivacaftor in my samples and solutions?

A2: To minimize the degradation of Ivacaftor, it is crucial to adhere to proper handling and storage procedures:

  • Sample and Standard Solution Preparation: Prepare solutions in a neutral or slightly acidic pH environment. Avoid using basic diluents. Stock solutions of Ivacaftor are often prepared in solvents like DMSO, methanol, or acetonitrile.[6][7]

  • Storage Conditions: Store stock and working solutions at low temperatures, such as -20°C, for long-term stability.[8] For short-term storage, refrigeration at 2-8°C is recommended. Samples in the autosampler should be kept at a cool temperature (e.g., 10°C) to prevent degradation during the analytical run.[9]

  • Light Protection: Protect solutions from direct and prolonged exposure to light by using amber vials or by wrapping containers in aluminum foil.

  • Minimize Time at Room Temperature: Keep samples and standards on ice or in a cooling block when not in immediate use. Limit the time samples spend at room temperature before analysis.[9]

Q3: What are the signs of Ivacaftor degradation in my analytical run?

A3: Degradation of Ivacaftor can manifest in your analytical data in several ways:

  • Appearance of Additional Peaks: The most common sign is the emergence of new, unexpected peaks in your chromatogram, which correspond to degradation products.

  • Reduced Peak Area of Ivacaftor: As Ivacaftor degrades, its concentration decreases, leading to a smaller peak area for the parent compound.

  • Changes in Peak Shape: Degradation can sometimes affect the peak shape of Ivacaftor, leading to tailing or fronting.

  • Inconsistent Results: High variability in the quantification of replicate injections or between different samples can be an indicator of ongoing degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks appearing in the chromatogram. Degradation of Ivacaftor due to alkaline conditions in the sample or mobile phase.Check the pH of your sample diluent and mobile phase. Ensure they are neutral or slightly acidic.
Thermal degradation from elevated temperatures.Maintain samples at a controlled, cool temperature in the autosampler. Avoid prolonged exposure of samples to heat.
Photodegradation from light exposure.Use light-protective amber vials or cover clear vials. Minimize the exposure of samples and standards to ambient light.
Decreasing peak area for Ivacaftor over a sequence of injections. Instability of Ivacaftor in the analytical solution.Prepare fresh standards and samples more frequently. Investigate the stability of Ivacaftor in your specific diluent and mobile phase over the duration of the analytical run. Consider using a cooler autosampler temperature.
Poor peak shape for Ivacaftor. Co-elution with a degradation product.Optimize the chromatographic method to improve the resolution between Ivacaftor and its degradants. This may involve adjusting the mobile phase composition, gradient, or column chemistry.
High variability in quantitative results. Inconsistent sample handling leading to variable degradation.Standardize all sample preparation steps, including time at room temperature and exposure to light. Ensure all solutions are stored under the same conditions.
Contamination of the analytical system.Clean the HPLC/LC-MS system, including the column, to remove any residues that may be contributing to degradation.

Quantitative Data Summary

The following table summarizes the extent of Ivacaftor degradation observed under various stress conditions as reported in forced degradation studies.

Stress Condition Reagent/Parameter Duration Temperature % Degradation of Ivacaftor Reference
Acidic Hydrolysis 0.1N HCl30 min60°CNot significant[1][4]
Alkaline Hydrolysis 0.1N NaOH30 min60°CSignificant[1][4]
Oxidative 20% H₂O₂30 min60°CSignificant[4][5]
Thermal Dry Heat6 hours105°CSignificant[4]
Photolytic UV Light/Sunlight7 daysAmbientNot significant[1][4]
Neutral Hydrolysis Water6 hours60°CNot significant[1][4]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Ivacaftor

This protocol is a representative method for the analysis of Ivacaftor and the separation of its degradation products.

1. Chromatographic Conditions:

  • Column: Kromosil C18 (150 x 4.6 mm, 5 µm) or equivalent.[4]

  • Mobile Phase: A mixture of water and acetonitrile (50:50, v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 292 nm.[4]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: Ambient.

2. Preparation of Standard Stock Solution:

  • Accurately weigh about 10 mg of Ivacaftor reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • Store the stock solution at 2-8°C, protected from light.

3. Preparation of Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 15-90 µg/mL).[4]

4. Sample Preparation:

  • For drug product analysis, crush tablets and dissolve a portion equivalent to a known amount of Ivacaftor in the mobile phase.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Dilute to the final desired concentration with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • The theoretical plates should be more than 2000.

  • The tailing factor should be less than 2.0.

Visualizations

Ivacaftor Degradation Pathway

cluster_conditions Stress Conditions Ivacaftor Ivacaftor (C24H28N2O3) DP1 Degradation Product I Ivacaftor->DP1 Degradation DP2 Degradation Product II Ivacaftor->DP2 Degradation DP3 Degradation Product III Ivacaftor->DP3 Degradation DP4 Degradation Product IV Ivacaftor->DP4 Degradation Alkaline Alkaline Hydrolysis Alkaline->DP1 Alkaline->DP2 Alkaline->DP3 Alkaline->DP4 Thermal Thermal Stress Thermal->Ivacaftor

Caption: Ivacaftor degradation under stress conditions.

Experimental Workflow for Handling Potential Ivacaftor Degradation

cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_troubleshooting Troubleshooting SamplePrep Sample and Standard Preparation (Neutral/Slightly Acidic pH) Storage Proper Storage (-20°C or 2-8°C, Protected from Light) SamplePrep->Storage Analysis Stability-Indicating HPLC/LC-MS Analysis Storage->Analysis DataReview Data Review: - Check for extra peaks - Monitor peak area and shape Analysis->DataReview DegradationObserved Degradation Observed? DataReview->DegradationObserved OptimizeMethod Optimize Chromatographic Method for Better Resolution DegradationObserved->OptimizeMethod Yes Proceed Proceed with Quantification DegradationObserved->Proceed No ReviewHandling Review Sample Handling and Storage Procedures OptimizeMethod->ReviewHandling ReviewHandling->Analysis

Caption: Workflow for mitigating Ivacaftor degradation.

References

Minimizing ion suppression effects on Ivacaftor-D19 signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects on the Ivacaftor-D19 signal during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the analyte of interest (Ivacaftor) and its internal standard (this compound) is reduced by co-eluting matrix components from the sample (e.g., plasma, serum). This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] A stable and consistent signal from the deuterated internal standard, this compound, is crucial for accurate quantification as it is used to normalize variations in the analytical process.[1]

Q2: How does a deuterated internal standard like this compound help in quantitative bioanalysis?

A2: A stable isotopically labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[1] Because it is structurally and chemically very similar to the analyte (Ivacaftor), it is expected to behave almost identically during sample preparation, chromatography, and ionization.[1] Therefore, any ion suppression or enhancement affecting the Ivacaftor signal should equally affect the this compound signal. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be compensated for, leading to more accurate and precise quantification.[1]

Q3: What are the common sources of ion suppression in bioanalytical samples?

A3: The most common sources of ion suppression in bioanalytical matrices like plasma and serum are phospholipids from cell membranes, salts, and endogenous metabolites that co-elute with the analyte. These molecules can compete with the analyte and internal standard for ionization in the MS source, leading to a reduced signal. The sample preparation method and chromatographic conditions play a critical role in removing these interfering components.

Q4: What is an acceptable level of matrix effect for a validated bioanalytical method?

A4: According to regulatory guidelines, such as those from the FDA and EMA, the matrix effect should be assessed during method validation. The internal standard-normalized matrix factor (MF) should be within a certain range, typically 0.85 to 1.15 (or 85% to 115%), for the method to be considered free of significant matrix effects.[3] Several validated methods for Ivacaftor have demonstrated matrix effects within this acceptable range.[3][4]

Troubleshooting Guide: Minimizing Ion Suppression for this compound

This guide provides a systematic approach to identifying and mitigating ion suppression affecting the this compound signal.

Initial Assessment of the Problem

The first step is to determine the nature of the issue with the this compound signal. A sudden, drastic drop in the internal standard signal across all samples in a run could indicate a systemic issue, whereas inconsistent signal intensity might point towards matrix effects varying between samples.

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting ion suppression of the this compound signal.

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Mitigation Strategies cluster_3 Resolution start Inconsistent or Low This compound Signal check_is_prep Verify Internal Standard Preparation and Addition start->check_is_prep check_lcms_performance Assess LC-MS System Performance check_is_prep->check_lcms_performance If IS prep is correct evaluate_matrix_effect Systematically Evaluate Matrix Effects check_lcms_performance->evaluate_matrix_effect If LC-MS is performing well optimize_sample_prep Optimize Sample Preparation evaluate_matrix_effect->optimize_sample_prep If matrix effect is significant optimize_chromatography Optimize Chromatographic Conditions optimize_sample_prep->optimize_chromatography If suppression persists end Stable and Consistent This compound Signal optimize_sample_prep->end adjust_ms_parameters Adjust Mass Spectrometer Parameters optimize_chromatography->adjust_ms_parameters For further improvement optimize_chromatography->end adjust_ms_parameters->end

Caption: A workflow for troubleshooting ion suppression of the this compound signal.

Detailed Troubleshooting Steps

Step 1: Verify Internal Standard Preparation and Addition

  • Problem: A global decrease in the this compound signal across an entire analytical run.

  • Possible Cause: Errors in the preparation of the internal standard working solution, incorrect spiking volume, or degradation of the internal standard.

  • Action:

    • Prepare a fresh stock and working solution of this compound.

    • Verify the calibration and operation of pipettes used for spiking.

    • Re-analyze a few quality control (QC) samples with the freshly prepared internal standard.

Step 2: Assess LC-MS System Performance

  • Problem: Gradual decrease in signal intensity over a run or inconsistent retention times.

  • Possible Cause: Issues with the LC pump, injector, column, or mass spectrometer.

  • Action:

    • Inject a system suitability standard (Ivacaftor and this compound in pure solvent) to check for consistent response and peak shape.

    • Perform routine maintenance on the LC-MS system, including cleaning the ion source.

    • Check for leaks in the LC system.

Step 3: Evaluate and Mitigate Matrix Effects

If the system performance is acceptable, the issue is likely due to ion suppression from the sample matrix.

3.1. Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components while efficiently extracting Ivacaftor.

  • Protein Precipitation (PPT): This is a simple and common method for Ivacaftor analysis.[5][6] However, it may not remove all phospholipids.

    • Troubleshooting:

      • Choice of Solvent: Acetonitrile is generally more effective than methanol at precipitating proteins and may result in cleaner extracts.[7][8]

      • Solvent-to-Sample Ratio: Increasing the ratio of organic solvent to plasma (e.g., from 3:1 to 4:1) can improve protein removal.

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.

    • Troubleshooting:

      • Solvent Selection: Experiment with different extraction solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH of the aqueous phase to optimize recovery and minimize co-extraction of interferences.

  • Solid-Phase Extraction (SPE): SPE often yields the cleanest extracts and can significantly reduce ion suppression.[8][9]

    • Troubleshooting:

      • Sorbent Selection: Choose a sorbent chemistry (e.g., reversed-phase C18, mixed-mode) that provides good retention of Ivacaftor and allows for effective washing of interferences.

      • Wash and Elution Steps: Optimize the wash steps to remove phospholipids and other interferences without eluting the analyte. The elution solvent should be strong enough to recover Ivacaftor completely.

Comparison of Sample Preparation Techniques for Ivacaftor

Sample Preparation MethodTypical Recovery for IvacaftorPotential for Ion SuppressionNotes
Protein Precipitation (PPT)>85%[4]ModerateSimple and fast, but may have residual matrix effects.
Liquid-Liquid Extraction (LLE)>80%Low to ModerateCan provide cleaner extracts than PPT.
Solid-Phase Extraction (SPE)>90%LowGenerally provides the cleanest extracts but is more time-consuming and costly.[8][9]

3.2. Optimize Chromatographic Conditions

The goal is to achieve chromatographic separation between Ivacaftor/Ivacaftor-D19 and co-eluting matrix components.

  • Analytical Column:

    • Chemistry: A C18 column is commonly used for Ivacaftor analysis.[4] Consider trying a column with a different chemistry (e.g., C8, phenyl-hexyl) or a column with a smaller particle size for better resolution.

    • Dimensions: A longer column or a column with a smaller internal diameter can improve separation efficiency.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile and methanol are common organic modifiers. Altering the organic modifier can change the elution profile of interferences.

    • Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency.[10][11][12] Formic acid (0.1%) is a common additive for positive ion mode ESI.[13] Experimenting with different additives like ammonium formate or ammonium acetate can sometimes improve the signal.[11][14]

  • Gradient Profile: Adjusting the gradient elution profile can help to separate the analyte from the "matrix effect zone," which often appears at the beginning of the chromatogram where highly polar interferences elute, and later where phospholipids may elute.

Experimental Protocol: Post-Column Infusion to Identify Matrix Effect Zones

This experiment helps visualize the regions of ion suppression in your chromatogram.

  • Setup:

    • Infuse a standard solution of Ivacaftor and this compound at a constant flow rate into the MS source via a T-junction placed after the analytical column.

    • Inject a blank, extracted matrix sample onto the LC system.

  • Procedure:

    • Start the LC gradient and monitor the signal of Ivacaftor and this compound.

  • Analysis:

    • A stable baseline signal will be observed. Any dips in the baseline indicate regions of ion suppression caused by eluting matrix components.

  • Action:

    • Adjust the chromatographic gradient to move the Ivacaftor/Ivacaftor-D19 retention time away from these suppression zones.

The following diagram illustrates the concept of a post-column infusion experiment.

PostColumnInfusion cluster_0 LC System cluster_1 Infusion System cluster_2 Detection lc_pump LC Pump injector Injector (Blank Matrix) lc_pump->injector column Analytical Column injector->column tee T-Junction column->tee syringe_pump Syringe Pump (Ivacaftor/Ivacaftor-D19) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental setup for post-column infusion to detect ion suppression.

3.3. Adjust Mass Spectrometer Parameters

While less common for resolving ion suppression, optimizing MS parameters can sometimes improve the signal-to-noise ratio.

  • Ion Source Parameters: Optimize source-dependent parameters such as gas flows (nebulizer, heater, curtain gas), temperature, and ion spray voltage to ensure efficient desolvation and ionization.

  • Analyte-Specific Parameters: Re-optimize compound-specific parameters like declustering potential and collision energy for Ivacaftor and this compound.

By following this systematic troubleshooting guide, researchers can effectively identify the root cause of ion suppression affecting the this compound signal and implement appropriate mitigation strategies to ensure the development of a robust and reliable analytical method.

References

Improving the precision and accuracy of Ivacaftor quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ivacaftor quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the precise and accurate measurement of Ivacaftor in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying Ivacaftor?

A1: The most prevalent and robust methods for Ivacaftor quantification are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3][4] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex biological samples like plasma and sputum.[1][5][6]

Q2: What biological matrices can be used for Ivacaftor quantification?

A2: Ivacaftor is most commonly quantified in human plasma and sputum.[1][4][7] These matrices are readily available from patients and provide valuable information for pharmacokinetic and therapeutic drug monitoring studies.

Q3: What are the typical validation parameters for an Ivacaftor quantification assay?

A3: According to international guidelines (e.g., EMA, ICH), a validated bioanalytical method for Ivacaftor should include assessments of selectivity, carryover, linearity, accuracy, precision, dilution integrity, matrix effect, and stability.[7][8][9]

Q4: What is a typical Lower Limit of Quantification (LLOQ) for Ivacaftor?

A4: The LLOQ for Ivacaftor can vary depending on the analytical method and instrumentation. For LC-MS/MS methods, LLOQs are often in the low ng/mL range. For instance, some methods report LLOQs around 0.101 ng/mL to 8 ng/mL.[5][10] For HPLC methods, the LLOQ might be slightly higher.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Ivacaftor quantification experiments.

Issue 1: Low or No Signal/Response for Ivacaftor

Potential Cause Troubleshooting Step
Improper Sample Preparation Ensure complete protein precipitation. Inadequate removal of proteins can lead to ion suppression in the mass spectrometer or a clogged HPLC column.
Suboptimal Mass Spectrometry Parameters Optimize source parameters (e.g., ion spray voltage, gas settings) and compound parameters (e.g., declustering potential, collision energy) to enhance the signal response for Ivacaftor and its internal standard.[10]
Incorrect Mobile Phase Composition Verify the composition and pH of your mobile phase. For reverse-phase chromatography of Ivacaftor, a common mobile phase is a mixture of acetonitrile or methanol and water with an additive like formic acid.[1][4]
Degradation of Ivacaftor Check the stability of Ivacaftor in your samples under the storage and handling conditions used. Some studies have noted that Ivacaftor stability can be a concern, especially in the autosampler.[9][11]

Issue 2: High Variability in Results (Poor Precision)

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent and precise pipetting during sample preparation, especially for the addition of the internal standard. Automating liquid handling steps can improve precision.
Matrix Effects Evaluate for matrix effects, which can cause ion suppression or enhancement, leading to variability. This can be assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a neat solution. If significant matrix effects are present, consider a more rigorous sample cleanup method or the use of a stable isotope-labeled internal standard.[7]
Carryover High concentration samples can contaminate subsequent injections. Assess carryover by injecting a blank sample after the highest calibration standard.[7] If carryover is observed, optimize the wash steps in your autosampler program.

Issue 3: Inaccurate Results

Potential Cause Troubleshooting Step
Poor Calibration Curve Ensure your calibration curve is linear and covers the expected concentration range of your samples. A correlation coefficient (R²) greater than 0.99 is generally required.[7]
Improper Internal Standard Use Use an appropriate internal standard (ideally a stable isotope-labeled version of Ivacaftor) to compensate for variability in sample preparation and instrument response.[5] Ensure the internal standard is added at a consistent concentration to all samples and standards.
Interference from Metabolites or Co-eluting Compounds Check for interfering peaks from Ivacaftor metabolites (e.g., hydroxymethyl-Ivacaftor M1, Ivacaftor-carboxylate M6) or other compounds in the matrix.[1] Chromatographic conditions may need to be adjusted to achieve better separation.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting Ivacaftor from plasma or sputum.[7][12]

  • To a 50 µL aliquot of plasma or sputum sample, add a precipitating agent (e.g., 200 µL of methanol or acetonitrile) containing the internal standard.[8][12]

  • Vortex the mixture thoroughly for about 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to a clean vial for analysis by LC-MS/MS or HPLC.

2. LC-MS/MS Method for Ivacaftor Quantification

The following is a representative LC-MS/MS method based on published literature.[5][6]

  • Liquid Chromatography:

    • Column: A reversed-phase C18 or C8 column is typically used.[5][13]

    • Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is common.[13]

    • Flow Rate: A flow rate of around 0.5 mL/min is often employed.[14]

    • Injection Volume: Typically 2-10 µL.[7][14]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[14]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for Ivacaftor and its internal standard need to be optimized on your instrument.[5][14]

Quantitative Data Summary

Table 1: Linearity of Ivacaftor Quantification Methods

Method Matrix Linearity Range (µg/mL) Correlation Coefficient (R²) Reference
LC-MS/MSPlasma0.01 - 10.0>0.999[1][4]
LC-MS/MSPlasma0.008 - 12>0.99[5]
LC-MS/MSPlasma0.1 - 20Not specified[9][11]
HPLCBulk Drug37.5 - 112.5Not specified[15]
HPLCBulk Drug75 - 225>0.999[16]

Table 2: Precision and Accuracy of Ivacaftor Quantification by LC-MS/MS in Plasma

Parameter Concentration Level Value Reference
Within-run Precision (%CV) LLOQ (0.01 mg/L)<12.7%[7][17]
>LLOQ<6.7%[7][17]
Between-run Precision (%CV) LLOQ (0.01 mg/L)<12.7%[7][17]
>LLOQ<6.7%[7][17]
Within-run Accuracy (%) LLOQ (0.01 mg/L)99.7% - 116%[7][17]
>LLOQ95.8% - 112.9%[7][17]
Between-run Accuracy (%) LLOQ (0.01 mg/L)99.7% - 116%[7][17]
>LLOQ95.8% - 112.9%[7][17]

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Sputum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: A typical experimental workflow for Ivacaftor quantification.

TroubleshootingTree Start Low or No Signal Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_MS_Params Optimize MS Parameters Start->Check_MS_Params Check_LC_Conditions Verify LC Conditions Start->Check_LC_Conditions Check_Stability Investigate Analyte Stability Start->Check_Stability Solution1 Ensure complete protein precipitation and recovery. Check_Sample_Prep->Solution1 Solution2 Tune source and compound parameters for Ivacaftor. Check_MS_Params->Solution2 Solution3 Confirm correct mobile phase composition and column integrity. Check_LC_Conditions->Solution3 Solution4 Assess stability at each step of the process. Check_Stability->Solution4

Caption: Troubleshooting guide for low signal intensity in Ivacaftor analysis.

References

Technical Support Center: Isotopic Cross-Contamination in Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential isotopic cross-contamination in their experimental standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contamination in standards?

A1: Isotopic cross-contamination refers to the presence of undesired isotopic species within a supposedly pure isotopically labeled standard. For instance, a "heavy" standard, enriched with isotopes like ¹³C or ¹⁵N, may contain a small amount of its unlabeled or "light" counterpart.[1][2] This contamination can also refer to the presence of the labeled standard's signal in the mass window of the analyte, or vice-versa, due to the natural isotopic abundance of elements within the molecules.[3][4][5]

Q2: What are the primary causes of isotopic cross-contamination?

A2: The main causes include:

  • Incomplete Labeling: The chemical synthesis or biological incorporation of the stable isotope may not be 100% efficient, resulting in a portion of the standard remaining unlabeled.[1]

  • Contamination during Synthesis/Purification: Unlabeled ("light") material can be introduced during the manufacturing or purification process of the isotopically labeled standard.[1]

  • Natural Isotopic Abundance: For high molecular weight compounds or those containing elements with multiple naturally occurring isotopes (e.g., chlorine, bromine, sulfur), the isotopic distribution of the analyte can overlap with the mass of the internal standard, and vice versa.[3][4][5]

Q3: How can isotopic cross-contamination affect my experimental results?

A3: Isotopic cross-contamination can lead to significant errors in quantitative analysis, particularly in sensitive mass spectrometry-based assays.[1] Key issues include:

  • Inaccurate Quantification: The presence of unlabeled analyte in the heavy standard can artificially inflate the measured amount of the endogenous analyte, leading to overestimation.[1][3] Conversely, the isotopic tail of a high-concentration analyte can contribute to the signal of the internal standard, causing underestimation.[4][5]

  • False Positives: In experiments aiming to detect low-abundance analytes, the "light" contaminant in a spiked heavy standard can be mistaken for the endogenous compound, resulting in a false-positive identification.[1]

  • Non-linear Calibration Curves: Cross-contamination can cause a non-linear relationship between the analyte concentration and the response ratio, compromising the accuracy of the calibration model.[3][4]

Q4: How can I detect and quantify isotopic cross-contamination in my standards?

A4: High-resolution mass spectrometry (MS) is a key technique for assessing the isotopic purity of standards.[6][7] By analyzing the pure standard, you can determine the relative abundance of the desired labeled species versus any unlabeled or partially labeled contaminants. This involves comparing the observed isotopic distribution to the theoretical distribution.

Troubleshooting Guides

Issue 1: Unexpectedly high background signal for the "light" analyte in blank samples spiked with the "heavy" internal standard.

  • Possible Cause: The heavy internal standard is contaminated with the unlabeled analyte.

  • Troubleshooting Steps:

    • Analyze the Pure Standard: Prepare a high-concentration solution of the heavy internal standard in a clean solvent (with no analyte) and acquire a high-resolution mass spectrum.

    • Examine the Isotopic Profile: Look for a signal at the m/z of the monoisotopic "light" analyte. The presence of a peak here indicates contamination.

    • Quantify the Contamination: Calculate the percentage of the "light" contaminant relative to the "heavy" standard. This information can be used to correct subsequent measurements.

Issue 2: Calibration curve is non-linear at high analyte concentrations.

  • Possible Cause: The natural isotopic distribution of the analyte is interfering with the signal of the internal standard. This is more common for larger molecules or those containing elements with significant M+1, M+2, etc., isotopes.[3][4]

  • Troubleshooting Steps:

    • Evaluate Isotopic Overlap: In your mass spectrometry software, model the theoretical isotopic distribution of your analyte at a high concentration. Check if the M+n peaks of the analyte overlap with the monoisotopic peak of your internal standard.

    • Increase Internal Standard Concentration: A higher concentration of the internal standard can sometimes mitigate the relative contribution from the analyte's isotopic tail.[5]

    • Use a Nonlinear Calibration Model: Employ a calibration model that accounts for this bidirectional interference.[3]

    • Monitor a Different Isotope of the Internal Standard: If possible, select a transition for the internal standard that is less affected by the analyte's isotopic distribution.[4][5]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of a Labeled Standard

This protocol outlines the steps to determine the level of unlabeled ("light") contamination in a "heavy" isotopically labeled standard using high-resolution mass spectrometry.

  • Standard Preparation:

    • Prepare a stock solution of the heavy labeled standard at a concentration of 1 mg/mL in a suitable, high-purity solvent.

    • Create a dilution series of the standard (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to ensure an optimal signal intensity for the mass spectrometer.

  • Mass Spectrometry Analysis:

    • Infuse the prepared standard solutions directly into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).

    • Acquire data in full scan mode over a mass range that includes both the "light" and "heavy" species.

    • Ensure the resolution is sufficient to distinguish between the different isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the monoisotopic mass of the "light" analyte and the "heavy" standard.

    • Calculate the integrated peak areas for both species.

    • Determine the percentage of "light" contamination using the following formula:

Data Presentation: Isotopic Purity Assessment

Standard Lot #Concentration Analyzed (µg/mL)Peak Area (Light)Peak Area (Heavy)% Light Contamination
XYZ-001101.5 x 10⁵9.85 x 10⁷0.15%
XYZ-002102.1 x 10⁵9.79 x 10⁷0.21%
ABC-001105.2 x 10⁴1.05 x 10⁸0.05%

Visualizations

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis cluster_result Result prep_standard Prepare High-Concentration Heavy Standard Solution ms_analysis Infuse into High-Resolution MS prep_standard->ms_analysis acquire_data Acquire Full Scan Data ms_analysis->acquire_data extract_ions Extract Ion Chromatograms (Light and Heavy) acquire_data->extract_ions integrate_peaks Integrate Peak Areas extract_ions->integrate_peaks calculate_purity Calculate % Contamination integrate_peaks->calculate_purity report Isotopic Purity Report calculate_purity->report

Caption: Workflow for assessing the isotopic purity of a labeled standard.

Correction_Logic cluster_measurement Measured Signals cluster_sources Signal Sources cluster_correction Correction Measured_Light Total Measured 'Light' Signal Corrected_Light Corrected 'Light' Signal Measured_Light->Corrected_Light - Measured_Heavy Total Measured 'Heavy' Signal True_Light True Endogenous 'Light' Analyte True_Light->Measured_Light Contaminant_Light Contaminant 'Light' in Heavy Std Contaminant_Light->Measured_Light Contaminant_Light->Corrected_Light - True_Heavy True 'Heavy' Standard True_Heavy->Measured_Heavy Analyte_Isotope_Contribution Analyte Isotope Contribution to Heavy Signal Analyte_Isotope_Contribution->Measured_Heavy

Caption: Logical relationship for correcting measured signals for cross-contamination.

References

Technical Support Center: Refinement of Sample Cleanup Protocols to Improve Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center dedicated to enhancing your analytical results through the refinement of sample cleanup protocols. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals. Our goal is to help you improve the signal-to-noise (S/N) ratio in your experiments, leading to more accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: Why is a high signal-to-noise ratio important in analytical experiments?

A high signal-to-noise (S/N) ratio is crucial for the accurate and reliable quantification of analytes. It indicates that the signal from the compound of interest is strong relative to the background noise. A low S/N ratio can lead to poor sensitivity, making it difficult to detect and quantify low-abundance analytes, and can compromise the overall precision and accuracy of the results.[1][2][3]

Q2: What are the common causes of a low signal-to-noise ratio?

A low S/N ratio can stem from several factors, including:

  • High Background Noise: This can be caused by contaminants in the sample matrix, solvents, or from the analytical instrument itself.[4]

  • Low Signal Intensity: This may result from low analyte concentration, poor ionization efficiency in mass spectrometry, or suboptimal detector settings in chromatography.[5]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal, leading to inaccurate quantification and a reduced S/N ratio.[6]

  • Inadequate Sample Cleanup: Failure to remove interfering substances during sample preparation is a primary contributor to high background noise and matrix effects.

Q3: Which sample cleanup technique is best for my application: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT)?

The choice of cleanup technique depends on the analyte's properties, the sample matrix, the required level of cleanliness, and throughput needs.

  • Protein Precipitation (PPT) is a simple, fast, and inexpensive method suitable for high-throughput screening. However, it is the least selective method and may not remove all interfering substances, such as phospholipids.[6][7]

  • Liquid-Liquid Extraction (LLE) offers better selectivity than PPT by partitioning the analyte between two immiscible liquid phases. It can be effective but is often labor-intensive, requires large volumes of organic solvents, and can be difficult to automate. Emulsion formation is also a common issue.[4]

  • Solid-Phase Extraction (SPE) is generally the most selective and powerful technique. It can effectively remove a wide range of interferences, leading to the cleanest extracts and the highest S/N ratios. While it can be more time-consuming and costly than PPT or LLE, it is highly amenable to automation.[4]

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Analyte Recovery Incorrect Sorbent: The sorbent chemistry is not appropriate for the analyte.Select a sorbent with a different retention mechanism (e.g., reversed-phase, normal-phase, ion-exchange) that is better suited to your analyte's properties.
Inefficient Elution: The elution solvent is too weak to desorb the analyte from the sorbent.Increase the strength of the elution solvent or use a different solvent with higher eluotropic strength. Ensure the elution volume is sufficient.
Sample Breakthrough: The analyte does not retain on the sorbent during sample loading.Decrease the flow rate during sample loading. Ensure the sample solvent is weaker than the wash solvent. Consider using a stronger sorbent.
High Background Noise / Low S/N Insufficient Washing: The wash step is not effectively removing matrix interferences.Optimize the wash solvent by increasing its strength to remove more interferences without eluting the analyte.
Co-elution of Interferences: Matrix components are eluting with the analyte.Use a more selective sorbent or a different elution solvent to achieve better separation of the analyte from interferences.
Inconsistent Results Variable Flow Rates: Inconsistent flow rates during loading, washing, or elution.Use a vacuum or positive pressure manifold for consistent flow rates across all samples.
Sorbent Bed Drying: The sorbent bed dries out before sample loading or between steps.Do not allow the sorbent to dry out after the conditioning and equilibration steps.
Liquid-Liquid Extraction (LLE) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Analyte Recovery Incorrect Solvent Polarity: The extraction solvent has a polarity that is not optimal for the analyte.Choose a solvent with a polarity that better matches the analyte.
Incorrect pH: The pH of the aqueous phase is not optimal for the analyte's charge state.Adjust the pH of the aqueous phase to ensure the analyte is in a neutral form for efficient extraction into the organic phase.
Incomplete Phase Separation: Some of the analyte remains in the aqueous phase.Perform multiple extractions with smaller volumes of the organic solvent.
Emulsion Formation High Concentration of Surfactants or Lipids: The sample matrix contains high levels of emulsifying agents.Centrifuge the sample to break the emulsion. Add salt to the aqueous phase ("salting out"). Gently rock or swirl the mixture instead of vigorous shaking.
High Background Noise / Low S/N Co-extraction of Interferences: Matrix components are extracted along with the analyte.Use a more selective extraction solvent. Perform a back-extraction step to further purify the analyte.
Protein Precipitation (PPT) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Analyte Recovery Analyte Co-precipitation: The analyte precipitates along with the proteins.Optimize the type and volume of the precipitating solvent (e.g., acetonitrile, methanol).
Incomplete Protein Precipitation: Proteins are not fully removed from the supernatant.Increase the ratio of precipitating solvent to the sample. Ensure thorough mixing and allow sufficient incubation time at a low temperature.
High Background Noise / Low S/N Presence of Phospholipids: Phospholipids are not effectively removed by PPT and can cause significant matrix effects.Use a phospholipid removal plate or a subsequent SPE cleanup step.
Instrument Issues Column Clogging: Precipitated proteins are not fully removed and are injected onto the LC column.Ensure complete centrifugation and carefully transfer the supernatant. Use a filter plate for high-throughput applications.

Data Presentation: Comparison of Sample Cleanup Techniques

The following table summarizes the typical performance characteristics of the three main sample cleanup techniques. The values for analyte recovery and matrix effect reduction are indicative and can vary significantly depending on the specific analyte and matrix. A lower matrix effect generally correlates with a higher signal-to-noise ratio.

Cleanup TechniqueAnalyte Recovery (%)Matrix Effect ReductionThroughputSelectivity
Protein Precipitation (PPT) 70-95LowHighLow
Liquid-Liquid Extraction (LLE) 60-90ModerateLowModerate
Solid-Phase Extraction (SPE) 85-100HighModerate to HighHigh

Experimental Protocols

Protocol 1: Protein Precipitation for LC-MS Analysis

This protocol is a general guideline for protein precipitation of plasma samples using acetonitrile.

Materials:

  • Plasma sample

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Autosampler vials

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to the plasma sample.

  • Add 300 µL of cold acetonitrile (ACN) to the plasma sample (a 3:1 ratio of ACN to plasma).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (the clear liquid) to a clean autosampler vial, being cautious not to disturb the protein pellet.

  • The sample is now ready for injection into the LC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Small Molecule Analysis

This protocol provides a general workflow for reversed-phase SPE.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18)

  • Sample pre-treated to be in a suitable loading solvent

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 90% Methanol in water)

  • SPE vacuum or positive pressure manifold

  • Collection tubes

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass 1 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove weakly bound interferences.

  • Elution: Place a clean collection tube under the cartridge and pass 1 mL of the elution solvent through the cartridge to elute the analyte of interest.

  • Post-Elution: The collected eluate can be evaporated and reconstituted in a suitable solvent for analysis if further concentration is needed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Pretreatment Sample Pre-treatment (e.g., Homogenization, Dilution) Sample->Pretreatment Cleanup Sample Cleanup (SPE, LLE, or PPT) Pretreatment->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC Clean Extract MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition & Processing MS->Data Result Final Result (High S/N) Data->Result

Caption: A generalized workflow for sample preparation and analysis to achieve a high signal-to-noise ratio.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Activation TF_active Active Transcription Factor TF_inactive->TF_active DNA DNA TF_active->DNA Binding Gene_Expression Gene Expression DNA->Gene_Expression

Caption: A simplified diagram of a typical signal transduction pathway leading to gene expression.

References

Validation & Comparative

Validation of an analytical method for Ivacaftor using Ivacaftor-D19

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of three common analytical methods for the quantification of Ivacaftor, a key therapeutic agent in the management of cystic fibrosis. The primary focus is on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Ivacaftor-d9, offering high sensitivity and specificity. For comparative purposes, this guide also details a reverse-phase high-performance liquid chromatography (RP-HPLC) method and a UV spectrophotometry method, providing researchers, scientists, and drug development professionals with the data to select the most appropriate analytical technique for their specific needs.

Method Performance Comparison

The following tables summarize the key validation parameters for the three analytical methods, allowing for a direct comparison of their performance characteristics.

Table 1: Performance Characteristics of LC-MS/MS, RP-HPLC, and UV Spectrophotometry for Ivacaftor Quantification

ParameterLC-MS/MS with Ivacaftor-d9RP-HPLCUV Spectrophotometry
Linearity Range 0.020 - 12.000 µg/mL[1][2]75 - 225 µg/mL[3]5 - 25 µg/mL[4]
Correlation Coefficient (r²) >0.99[2]>0.9990[3]>0.99[4]
Accuracy (% Recovery) Within 15% of nominal value[1]99.28%[5]99.9 - 100.9%
Precision (%RSD) ≤15%[6]<2%[7]<2%[4]
Limit of Detection (LOD) Not explicitly stated0.056 µg/mL[3]1.9 µg/mL
Limit of Quantification (LOQ) 0.020 µg/mL[1]1.819 µg/mL[3]5.7 µg/mL
Internal Standard Ivacaftor-d9[2][6]Not typically usedNot applicable

Experimental Protocols

This section provides detailed methodologies for the three compared analytical techniques.

LC-MS/MS Method with Ivacaftor-d9 Internal Standard

This method is highly sensitive and specific, making it suitable for the quantification of Ivacaftor in complex biological matrices.

a) Sample Preparation:

  • To 50 µL of plasma sample, add 10 µL of Ivacaftor-d9 internal standard working solution.[6]

  • Vortex the sample for 5 seconds.[6]

  • Add 300 µL of pure acetonitrile for protein precipitation.[6]

  • Vortex the mixture for 60 seconds and then centrifuge at 13,000 rpm for 9 minutes at room temperature.[6]

  • Transfer 200 µL of the supernatant to an amber glass vial for injection into the UHPLC-MS/MS system.[6]

b) Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic System: UHPLC Agilent 1290 Infinity II[6]

  • Column: Reversed-phase Hypersil Gold aQ column[1]

  • Mobile Phase: A gradient of methanol and water.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Monitoring: Multiple Reaction Monitoring (MRM)

RP-HPLC Method

A robust and widely used method for the routine analysis of pharmaceuticals.

a) Sample Preparation:

  • Accurately weigh and transfer 150 mg of Ivacaftor to a 100 mL flask.

  • Add 30 mL of mobile phase and sonicate for 10 minutes.

  • Make up the volume to 100 mL with the mobile phase to obtain a stock solution of 1500 µg/mL.[3]

  • Dilute 1.0 mL of the stock solution to 10 mL with the mobile phase to get a working standard solution of 150 µg/mL.[3]

b) Chromatographic Conditions:

  • Column: Dionex C18[5]

  • Mobile Phase: A mixture of 0.1M potassium dihydrogen phosphate and methanol in a 60:40 v/v ratio.[5]

  • Flow Rate: 1 mL/min[5]

  • Detection Wavelength: 232 nm[5]

  • Injection Volume: 10 µL[7]

  • Temperature: Ambient[3]

UV Spectrophotometry Method

A simple and cost-effective method suitable for the quantification of Ivacaftor in bulk and simple dosage forms.

a) Sample Preparation:

  • Prepare a stock solution of Ivacaftor by dissolving 10 mg in 10 mL of ethanol to get a concentration of 1 mg/mL.[4]

  • From the stock solution, prepare a working standard solution of 10 µg/mL by diluting with ethanol.[4]

  • For the calibration curve, prepare a series of dilutions in the range of 5-25 µg/mL from the stock solution.[4]

b) Spectrophotometric Conditions:

  • Instrument: UV-Visible Spectrophotometer

  • Solvent: Ethanol[4]

  • Wavelength of Maximum Absorbance (λmax): 310 nm[4]

  • Analysis: Measure the absorbance of the sample solutions at 310 nm against an ethanol blank.

Ivacaftor's Mechanism of Action on the CFTR Protein

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[8] In individuals with specific mutations, the CFTR protein is present on the cell surface but has a defective gating mechanism, meaning the channel does not open properly to allow the transport of chloride ions. Ivacaftor binds directly to the CFTR protein, inducing a conformational change that increases the probability of the channel being in an open state.[8] This restoration of chloride ion flow across the epithelial cell membrane helps to hydrate the mucus layer and improve airway clearance. The following diagram illustrates this signaling pathway.

Ivacaftor_Mechanism cluster_cell Epithelial Cell cluster_membrane Cell Membrane cluster_result Result CFTR_channel Mutated CFTR Channel (Closed State) Open_CFTR Open CFTR Channel CFTR_channel->Open_CFTR Increased Open Probability Ivacaftor Ivacaftor Ivacaftor->CFTR_channel Binding & Potentiation ATP ATP ATP->CFTR_channel Binding PKA PKA PKA->CFTR_channel Phosphorylation Chloride_flow Increased Chloride Ion Flow Open_CFTR->Chloride_flow Hydration Improved Mucus Hydration Chloride_flow->Hydration

Caption: Mechanism of Ivacaftor on the CFTR protein.

References

A Comparative Guide to Deuterated Ivacaftor Analogs: Ivacaftor-D19, -d9, and -d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of deuterated analogs of Ivacaftor, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The strategic replacement of hydrogen with its heavier, stable isotope deuterium can significantly alter the pharmacokinetic profile of a drug, primarily by slowing the rate of metabolic breakdown.[1] This can lead to improved therapeutic efficacy, reduced dosing frequency, and a more favorable safety profile.

This comparison focuses on Ivacaftor-D19, Ivacaftor-d9 (also known as CTP-656 or deutivacaftor), and Ivacaftor-d4, alongside the parent compound, Ivacaftor. While comprehensive comparative data for all deuterated analogs is not publicly available, this guide compiles the existing experimental data to facilitate an objective assessment.

Mechanism of Action: Potentiation of the CFTR Channel

Ivacaftor and its deuterated analogs do not correct the primary genetic defect in cystic fibrosis but rather act as potentiators of the CFTR protein channel at the cell surface. In individuals with specific CFTR mutations (e.g., G551D), the CFTR protein is present on the cell membrane but fails to open and close properly, thus impeding the flow of chloride ions. Ivacaftor binds directly to the CFTR protein, inducing a conformational change that increases the probability of the channel being in an open state. This enhanced channel gating facilitates the transport of chloride ions across the cell membrane, leading to improved hydration of airway surfaces and amelioration of cystic fibrosis symptoms. The deuteration of Ivacaftor is not expected to alter this fundamental mechanism of action but aims to improve the drug's metabolic stability.

CFTR_Potentiation cluster_membrane Cell Membrane CFTR_closed Mutated CFTR Channel (Closed State) CFTR_open Mutated CFTR Channel (Open State) CFTR_closed->CFTR_open Potentiation (Increased Open Probability) Chloride_in Chloride Ions (Intracellular) CFTR_open->Chloride_in Ivacaftor Ivacaftor or Deuterated Analog Ivacaftor->CFTR_closed Binds to Chloride_out Chloride Ions (Extracellular) Chloride_out->CFTR_open Influx Hydration Improved Airway Surface Hydration Chloride_in->Hydration Leads to

Figure 1: Mechanism of CFTR Potentiation by Ivacaftor and its Analogs.

Comparative Performance Data

The following tables summarize the available quantitative data for Ivacaftor and its deuterated analogs. It is important to note the significant lack of publicly available performance data for this compound and limited data for Ivacaftor-d4. This compound is primarily documented for its use as an internal standard in pharmacokinetic studies, and as such, its therapeutic properties have not been extensively reported.

In Vitro Metabolic Stability

This experiment typically involves incubating the compound with human liver microsomes, which contain the primary drug-metabolizing enzymes (e.g., Cytochrome P450s), and measuring the rate of disappearance of the parent compound over time. A longer half-life (t½) indicates greater metabolic stability.

CompoundIn Vitro Half-life (t½) in Human Liver Microsomes (min)
IvacaftorData not available in comparative studies
CTP-656 (d9-Ivacaftor)Markedly enhanced stability compared to Ivacaftor
d18-IvacaftorData not available
Ivacaftor-d4Data not available
This compoundData not available

Note: While the exact half-life for Ivacaftor was not provided in the comparative study, CTP-656 demonstrated a significant improvement in metabolic stability.

In Vitro Potency

The potency of CFTR potentiation is often measured by the half-maximal effective concentration (EC50) in cell-based assays. A lower EC50 value indicates a more potent compound.

CompoundEC50 for G551D-CFTR (nM)EC50 for F508del-CFTR (nM)
Ivacaftor10025
CTP-656 (d9-Ivacaftor)Similar to IvacaftorSimilar to Ivacaftor
d18-IvacaftorSimilar to IvacaftorSimilar to Ivacaftor
Ivacaftor-d410025
This compoundData not availableData not available

Note: The in vitro pharmacologic potency of CTP-656 and d18-ivacaftor was found to be similar to that of Ivacaftor.

In Vivo Pharmacokinetics in Healthy Volunteers (Single 150 mg Oral Dose)

Pharmacokinetic parameters are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted by the body. These parameters are typically determined in Phase 1 clinical trials involving healthy volunteers.

ParameterIvacaftor (Kalydeco®)CTP-656 (d9-Ivacaftor)d18-Ivacaftor
Cmax (ng/mL) 739838772
AUC0-inf (ng*h/mL) 9,89020,40012,500
t½ (h) 9.315.910.9
CL/F (mL/h) 16,3007,74012,600

Data for Ivacaftor, CTP-656, and d18-Ivacaftor are from a head-to-head clinical trial. Cmax: Maximum plasma concentration. AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. t½: Elimination half-life. CL/F: Apparent total clearance of the drug from plasma after oral administration.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate of metabolism of a test compound by human liver enzymes.

Methodology:

  • Preparation of Reagents:

    • Test compounds and positive controls (e.g., testosterone, verapamil) are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

    • Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).

    • A solution of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate) is prepared in buffer.

  • Incubation:

    • The test compound is pre-incubated with the liver microsome solution at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH solution.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

    • An internal standard is added to each sample.

    • The samples are centrifuged to pellet the precipitated protein.

  • Analysis:

    • The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The in vitro half-life (t½) is calculated from the slope of the linear portion of the natural log of the percent remaining versus time plot.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis A Prepare Test Compound and Control Stocks D Pre-incubate Compound with Microsomes A->D B Prepare Human Liver Microsome Solution B->D C Prepare NADPH Cofactor Solution E Initiate Reaction with NADPH C->E D->E F Collect Aliquots at Time Points E->F G Terminate Reaction & Precipitate Protein F->G H Add Internal Standard & Centrifuge G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate In Vitro Half-life (t½) I->J

Figure 2: Workflow for In Vitro Metabolic Stability Assay.
In Vivo Pharmacokinetic Study in Healthy Volunteers (Single Oral Dose)

Objective: To determine the pharmacokinetic profile of a test compound in humans.

Methodology:

  • Subject Recruitment and Screening:

    • Healthy adult volunteers are recruited.

    • Subjects undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.

  • Study Design:

    • A randomized, single-blind or double-blind, placebo-controlled, crossover or parallel-group design is typically used.

    • Subjects are administered a single oral dose of the test compound or placebo.

  • Dosing and Sample Collection:

    • The drug is administered with a standardized meal (e.g., high-fat) to control for food effects on absorption.

    • Blood samples are collected at pre-defined time points before and after dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).

  • Sample Processing and Bioanalysis:

    • Plasma is separated from the blood samples by centrifugation.

    • The concentration of the drug and its major metabolites in the plasma is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and CL/F.

CFTR Potentiation Assay (Ussing Chamber)

Objective: To measure the ability of a compound to potentiate the activity of the CFTR channel.

Methodology:

  • Cell Culture:

    • Human bronchial epithelial cells expressing the target CFTR mutation (e.g., G551D) are cultured on permeable supports to form a polarized monolayer.

  • Ussing Chamber Setup:

    • The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides.

    • Both sides are bathed in physiological saline solutions.

  • Electrophysiological Measurements:

    • The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is measured.

  • Assay Procedure:

    • Amiloride is added to the apical side to block sodium channels.

    • Forskolin is added to activate the CFTR channels through cAMP stimulation.

    • The test compound (potentiator) is then added to the apical side, and the change in Isc is measured.

    • A CFTR-specific inhibitor is added at the end of the experiment to confirm that the measured current is mediated by CFTR.

  • Data Analysis:

    • The increase in Isc following the addition of the potentiator is a measure of its efficacy.

    • Dose-response curves are generated to determine the EC50 of the compound.

Conclusion

Deuteration of Ivacaftor, as exemplified by CTP-656 (d9-ivacaftor), demonstrates a promising strategy to enhance the pharmacokinetic profile of this important CFTR potentiator. The available data indicates that CTP-656 has a significantly longer half-life and increased overall exposure compared to the parent drug, Ivacaftor, while maintaining similar in vitro potency. This improved pharmacokinetic profile could potentially translate to a once-daily dosing regimen, which may improve patient adherence and overall therapeutic outcomes.

The lack of publicly available performance data for this compound and Ivacaftor-d4 limits a direct and comprehensive comparison. Further studies are warranted to fully characterize the therapeutic potential of these and other deuterated analogs of Ivacaftor. The experimental protocols provided in this guide offer a framework for the evaluation of such compounds.

References

A Comparative Guide to the Bioanalytical Validation of Ivacaftor Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of Ivacaftor, a cornerstone in the treatment of cystic fibrosis, necessitates robust and reliable bioanalytical methods. While no direct inter-laboratory cross-validation studies for Ivacaftor assays are publicly available, a review of published single-laboratory validation data provides valuable insights into the performance of current liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide offers a comparative overview of these methods, detailed experimental protocols, and the underlying mechanism of Ivacaftor to support research and clinical applications.

Performance Comparison of Ivacaftor Quantification Methods

The following tables summarize the performance characteristics of various LC-MS/MS assays developed and validated for the quantification of Ivacaftor in human plasma. These methods, validated according to international guidelines, demonstrate a high degree of accuracy and precision suitable for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[1][2][3][4][5][6]

Table 1: Accuracy and Precision of Ivacaftor Quantification

Study / MethodAnalyte(s)Lower Limit of Quantification (LLOQ) (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Antonetti et al. (2025)[1][4]Ivacaftor, Tezacaftor, Elexacaftor0.1≤15%≤15%≤15%≤15%
Unnamed Study (2025)[7][8]Ivacaftor, Tezacaftor, Elexacaftor0.020Within ±15%Within ±15%Within ±15%Within ±15%
Unnamed Study (2023)[3]Ivacaftor, Tezacaftor, Elexacaftor0.008Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Unnamed Study (2020)[5]Ivacaftor, M1, M6, Tezacaftor, Elexacaftor0.0025Reproducibility 99.91–100%Reproducibility 99.91–100%Accuracy 90.62–94.51%Accuracy 90.62–94.51%
Unnamed Study (2017)[9][10]Ivacaftor, M1, M6, Lumacaftor0.01Within 2%Within 2%Not explicitly statedNot explicitly stated

Table 2: Linearity and Stability of Ivacaftor Quantification

Study / MethodCalibration Curve Range (µg/mL)Correlation Coefficient (R²)Autosampler Stability
Antonetti et al. (2025)[1][4]0.1–20Not explicitly statedFell to 76% after 9 days
Unnamed Study (2025)[7][8]0.020–12.000Not explicitly statedNot explicitly stated
Unnamed Study (2023)[3]0.008–12Not explicitly statedStable for at least 30 days at room temperature
Unnamed Study (2020)[5]0.0025–1Not explicitly statedNot explicitly stated
Unnamed Study (2017)[9][10]0.01–10> 0.999Good stability (within 2% of original values)

Experimental Protocols

The following is a representative experimental protocol for the quantification of Ivacaftor in human plasma using LC-MS/MS, synthesized from several published methods.[2][3][7][9][10]

Sample Preparation
  • Protein Precipitation: To a 50 µL aliquot of human plasma, add 200 µL of methanol containing a deuterated internal standard (e.g., Ivacaftor-d9).[7]

  • Vortexing and Centrifugation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 20,000 x g) for 5-10 minutes at 4°C to precipitate proteins.[7][10]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.[7]

LC-MS/MS Analysis
  • Chromatographic Separation: Inject an aliquot of the prepared sample onto a reversed-phase C18 or equivalent HPLC column.[3] Use a mobile phase gradient, for example, consisting of acetonitrile and water with 0.1% formic acid, to achieve chromatographic separation of Ivacaftor and its metabolites.[9]

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection.[3][5] Monitor the specific precursor-to-product ion transitions for Ivacaftor and its internal standard.

Method Validation

Validate the method in accordance with the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[11][12][13][14][15] Key validation parameters include:

  • Selectivity and Specificity

  • Linearity

  • Accuracy and Precision

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Carry-over

  • Stability (freeze-thaw, short-term, long-term, and stock solution)

Visualizing the Cross-Validation Workflow and Ivacaftor's Mechanism

To facilitate a deeper understanding, the following diagrams illustrate a typical bioanalytical method validation workflow and the signaling pathway of Ivacaftor.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH M10) cluster_2 Sample Analysis Develop Develop Assay Protocol Optimize Optimize Parameters (e.g., LC, MS) Develop->Optimize Selectivity Selectivity & Specificity Optimize->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LLOQ LLOQ Accuracy->LLOQ Stability Stability LLOQ->Stability Matrix Matrix Effect Stability->Matrix SamplePrep Sample Preparation Matrix->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Data Data Processing & Reporting LCMS->Data

Caption: A typical workflow for bioanalytical method validation.

Ivacaftor Signaling Pathway Ivacaftor's Mechanism of Action cluster_cell Epithelial Cell Membrane cluster_channel CFTR Mutated CFTR Protein (Gating Defect) CFTR_open Open CFTR Channel CFTR->CFTR_open Potentiates Gating Ivacaftor Ivacaftor Ivacaftor->CFTR Binds to CFTR ATP ATP ATP->CFTR Binds to NBDs Chloride_out Cl- Chloride_in Cl- CFTR_open->Chloride_in Increased Cl- Efflux

References

A Comparative Guide to the Pharmacokinetic Profiles of Ivacaftor-D19 (Deutivacaftor) and Ivacaftor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic characteristics of Ivacaftor-D19 (deutivacaftor) and its non-deuterated counterpart, ivacaftor. Both molecules are potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, a critical target in the treatment of cystic fibrosis. This document summarizes key pharmacokinetic data from clinical studies, outlines experimental protocols for their assessment, and visualizes relevant biological and experimental workflows.

Performance Characteristics: A Head-to-Head Comparison

Deuteration of ivacaftor to create deutivacaftor (formerly known as CTP-656 or VX-561) was strategically employed to improve its pharmacokinetic profile, primarily to extend its half-life and allow for once-daily dosing. Clinical studies have demonstrated that this modification leads to a superior pharmacokinetic profile for deutivacaftor compared to ivacaftor, characterized by a reduced rate of clearance, a longer half-life, and substantially increased drug exposure.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for deutivacaftor and ivacaftor from monotherapy and combination therapy studies. While direct head-to-head quantitative data from a dedicated comparative pharmacokinetic study is not fully available in the public domain, the data presented below is collated from various clinical trials to provide a comprehensive overview.

Pharmacokinetic ParameterThis compound (Deutivacaftor)IvacaftorOther CFTR Modulators
Half-life (t½) ~15.9 hours (in healthy volunteers)[1]~12 hours (intravenous dosing in rats)[1]Tezacaftor: ~25.1 hoursElexacaftor: ~27.4 hours[2]
Time to Maximum Concentration (Tmax) Not explicitly reported in monotherapy comparison2-3 hours (in adults)[1]Tezacaftor: ~3 hoursElexacaftor: ~6 hours[3]
Area Under the Curve (AUC) Substantially increased exposure compared to ivacaftor[4]Dose-proportional up to 800 mgData available from combination studies
Clearance (CL) Reduced rate of clearance compared to ivacaftor[4]0.2 L/h/kg (intravenous dosing in rats)[1]Data available from combination studies
Dosing Frequency Once-daily[5]Twice-daily[1]Once-daily (in triple combination)
Metabolism Primarily by CYP3A4 and CYP3A5[4]Extensively by CYP3A4 and CYP3A5 to active (M1) and inactive (M6) metabolites[6]Tezacaftor: Primarily by CYP3A4/5Elexacaftor: Primarily by CYP3A4/5[3][4]
Excretion Primarily fecalPrimarily fecal[6]Primarily fecal[3][4]

Mechanism of Action

Both ivacaftor and deutivacaftor are CFTR potentiators. They act by binding to the defective CFTR protein on the cell surface and increasing the probability that the channel is open. This allows for an increased flow of chloride ions across the cell membrane, which helps to restore the hydration of the airway surface liquid and improve mucociliary clearance in patients with specific CFTR mutations. The deuteration of ivacaftor does not alter its mechanism of action but improves its metabolic stability.

Mechanism of Action of Ivacaftor and Deutivacaftor cluster_cell_membrane Cell Membrane CFTR_Protein Mutated CFTR Protein (Gating Defect) Increased_Channel_Opening Increased CFTR Channel Open Probability CFTR_Protein->Increased_Channel_Opening Leads to Ivacaftor_Deutivacaftor Ivacaftor or Deutivacaftor Ivacaftor_Deutivacaftor->CFTR_Protein Binds to Chloride_Ion_Flow Increased Chloride Ion Transport Increased_Channel_Opening->Chloride_Ion_Flow Restored_Airway_Hydration Restoration of Airway Surface Liquid Chloride_Ion_Flow->Restored_Airway_Hydration

Mechanism of Action of Ivacaftor and Deutivacaftor

Experimental Protocols

The pharmacokinetic properties of deutivacaftor and ivacaftor are typically evaluated in Phase 1 and Phase 2 clinical trials involving healthy volunteers and patients with cystic fibrosis.

Pharmacokinetic Study Design

A common study design to compare the pharmacokinetics of a new drug like deutivacaftor to an existing one like ivacaftor is a randomized, double-blind, crossover study.

  • Subject Recruitment: Healthy adult volunteers or patients with specific CFTR mutations are recruited. Inclusion and exclusion criteria are strictly followed.

  • Dosing: Subjects are randomized to receive a single dose of either deutivacaftor or ivacaftor. After a washout period, they receive the other drug. Doses are typically administered with a high-fat meal to maximize absorption.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentrations of the drug and its major metabolites in the plasma samples are quantified using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life using non-compartmental or compartmental analysis.

Experimental Workflow for a Pharmacokinetic Study Subject_Screening Subject Screening and Enrollment Randomization Randomization Subject_Screening->Randomization Drug_Administration Drug Administration (e.g., Single Dose) Randomization->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation and Storage Blood_Sampling->Plasma_Separation LC_MS_MS_Analysis LC-MS/MS Bioanalysis Plasma_Separation->LC_MS_MS_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (AUC, Cmax, etc.) LC_MS_MS_Analysis->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis and Reporting PK_Parameter_Calculation->Statistical_Analysis

Typical Pharmacokinetic Study Workflow
Bioanalytical Method: LC-MS/MS

The quantification of ivacaftor, deutivacaftor, and their metabolites in plasma is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. An internal standard (often a deuterated version of the analyte) is added before precipitation to ensure accuracy.

  • Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated from other plasma components on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized using electrospray ionization (ESI) in positive ion mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for selective and sensitive quantification.

  • Method Validation: The bioanalytical method is validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Conclusion

The strategic deuteration of ivacaftor to create deutivacaftor has resulted in a molecule with a significantly improved pharmacokinetic profile. The longer half-life and increased exposure of deutivacaftor allow for a more convenient once-daily dosing regimen, which may improve patient adherence and overall therapeutic outcomes. The fundamental mechanism of action as a CFTR potentiator remains unchanged. Further research and the publication of complete head-to-head comparative pharmacokinetic data will provide a more definitive quantitative understanding of the advantages offered by deutivacaftor.

References

A Comparative Guide to the Analytical Performance of Ivacaftor Quantification Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the analytical performance, specifically linearity, accuracy, and precision, of various methods for the quantification of Ivacaftor, a key therapeutic agent for cystic fibrosis. The use of a deuterated internal standard, such as Ivacaftor-D19, is a common practice in bioanalytical methods to ensure high accuracy and precision. This document summarizes experimental data from published studies and outlines the methodologies employed, targeting researchers, scientists, and drug development professionals.

Quantitative Performance Data

The following tables summarize the linearity, accuracy, and precision of different analytical methods for Ivacaftor quantification. These methods typically employ a deuterated form of Ivacaftor as an internal standard to correct for variability during sample processing and analysis.

Table 1: Linearity of Ivacaftor Quantification

Analytical MethodCalibration Curve Range (µg/mL)Correlation Coefficient (R²)
RP-HPLC75 - 225>0.9990[1]
RP-HPLC20 - 100Not explicitly stated, but linearity was performed[2]
RP-HPLC37.5 - 112.5Not explicitly stated, but linear responses were received[3]
LC-MS/MS0.008 - 12 (mg/L)Not explicitly stated, but a 9-point calibration curve was used[4]
UV Spectrophotometry5 - 25Not explicitly stated, but linearity was assessed[5]
RP-UPLCNot explicitly stated, but linearity was validated0.999[6]

Table 2: Accuracy of Ivacaftor Quantification

Analytical MethodConcentration Levels TestedMean Recovery (%)
RP-HPLC50%, 100%, 150%98.0% to 102.0%[2]
RP-HPLCNot explicitly stated98.82%[3]
RP-UPLCNot explicitly stated99.65%[6]

Table 3: Precision of Ivacaftor Quantification

Analytical MethodPrecision TypeConcentration LevelsRelative Standard Deviation (%RSD)
RP-HPLCNot explicitly statedNot specified0.278%[3]
UV SpectrophotometryIntraday and Interday15 ppm (for interday)< 2%[5]
LC-MS/MSInter-dayNot specified10% (for incurred sample reanalysis)[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of typical experimental protocols for the quantification of Ivacaftor.

1. Sample Preparation for LC-MS/MS Analysis

A common and straightforward sample preparation method involves protein precipitation.[7] To a small volume of plasma (e.g., 20 µL), a protein precipitation solution containing the deuterated internal standard (e.g., Ivacaftor-d9) is added in a single step.[7] After vortexing and centrifugation to pellet the precipitated proteins, the supernatant is collected for injection into the LC-MS/MS system.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

For the simultaneous analysis of Ivacaftor and other compounds like Tezacaftor, an RP-HPLC method can be employed.[1] A typical setup would involve:

  • Column: Kromosil C18[1]

  • Mobile Phase: A mixture of 0.1M KH2PO4 and methanol (e.g., 65:35 v/v)[1]

  • Detection: UV detection at a specific wavelength.

  • Standard Solutions: Standard stock solutions of Ivacaftor and the internal standard are prepared in the mobile phase. Working solutions are then made by appropriate dilutions.[1]

3. Bioanalytical Method Validation according to Regulatory Guidelines

Validation of bioanalytical methods is essential to ensure their reliability and is typically performed according to guidelines from regulatory bodies like the FDA and EMA.[8][9][10] Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8]

  • Accuracy: The closeness of the determined value to the true value, often assessed by analyzing quality control (QC) samples at different concentrations.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically evaluated as intra-assay (repeatability) and inter-assay (intermediate precision) precision.[8]

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[2]

Visualizations

Ivacaftor Mechanism of Action

Ivacaftor is a CFTR potentiator that enhances the channel opening probability (gating) of the CFTR protein on the cell surface.[11][12] This allows for an increased flow of chloride ions, which helps to hydrate the airway surface and improve mucus clearance in patients with specific CFTR mutations.[11]

Ivacaftor_Mechanism_of_Action cluster_cell Airway Epithelial Cell CFTR Mutated CFTR Protein (on cell surface) Channel_Opening Increased CFTR Channel Opening CFTR->Channel_Opening potentiates Ivacaftor Ivacaftor Ivacaftor->CFTR binds to Chloride_Efflux Increased Chloride Ion Efflux Channel_Opening->Chloride_Efflux Hydration Improved Airway Surface Hydration Chloride_Efflux->Hydration

Caption: Ivacaftor binds to and potentiates mutated CFTR protein, increasing chloride ion efflux.

Experimental Workflow for Bioanalytical Method Validation

The validation of a bioanalytical method is a systematic process to ensure its suitability for its intended purpose.[8][9]

Bioanalytical_Method_Validation_Workflow cluster_workflow Validation Workflow Method_Development Method Development & Optimization Full_Validation Full Method Validation Method_Development->Full_Validation Linearity Linearity & Range Full_Validation->Linearity Accuracy Accuracy Full_Validation->Accuracy Precision Precision Full_Validation->Precision Selectivity Selectivity Full_Validation->Selectivity Stability Stability Full_Validation->Stability Routine_Analysis Application to Routine Sample Analysis Linearity->Routine_Analysis Accuracy->Routine_Analysis Precision->Routine_Analysis Selectivity->Routine_Analysis Stability->Routine_Analysis

Caption: A typical workflow for the validation of a bioanalytical method.

Logical Relationship for ensuring Accurate Quantification

The use of a deuterated internal standard is a key element in achieving accurate and precise quantification in bioanalytical methods.

Accurate_Quantification_Logic cluster_logic Ensuring Accuracy and Precision Analyte Analyte (Ivacaftor) Sample_Prep Sample Preparation (e.g., Protein Precipitation) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Ratio Analyte/IS Peak Area Ratio LC_MS_Analysis->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Quantification Accurate & Precise Quantification Calibration_Curve->Quantification

References

A Comparative Analysis of Ivacaftor and Lumacaftor/Ivacaftor Combination Therapy in Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms, efficacy, and clinical applications of two landmark cystic fibrosis transmembrane conductance regulator (CFTR) modulators. This guide provides a comprehensive comparison of Ivacaftor monotherapy and the Lumacaftor/Ivacaftor combination therapy for researchers, scientists, and drug development professionals.

Introduction

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a protein that functions as a chloride and bicarbonate channel on the surface of epithelial cells.[1][2][3][4] Defective CFTR protein leads to dysregulated ion and fluid transport, resulting in thick, sticky mucus in various organs, most notably the lungs.[2][5] The development of CFTR modulators, which target the underlying protein defect, has revolutionized CF treatment.[6] This guide provides a comparative analysis of two such therapies: Ivacaftor, a CFTR potentiator, and the combination of Lumacaftor, a CFTR corrector, with Ivacaftor.

Mechanism of Action

Ivacaftor functions as a CFTR potentiator. It binds to the CFTR protein at the cell surface and increases the probability that the channel is open, thereby enhancing chloride transport in specific mutations where the protein is present at the cell surface but has defective gating.[4][5][7][8][9][10] This mechanism is particularly effective for Class III gating mutations, such as G551D.[5][11]

Lumacaftor/Ivacaftor is a combination therapy that targets the most common CF-causing mutation, F508del.[12][13][14] The F508del mutation results in a misfolded CFTR protein that is targeted for premature degradation and therefore does not reach the cell surface in sufficient quantities.[1][14] Lumacaftor acts as a corrector, improving the conformational stability of the F508del-CFTR protein, which facilitates its processing and trafficking to the cell surface.[2][15][16][17][18] Ivacaftor then potentiates the function of the newly trafficked F508del-CFTR channels at the cell surface.[2][15][17]

Below is a diagram illustrating the distinct and combined mechanisms of action of Ivacaftor and Lumacaftor.

Mechanism of Action: Ivacaftor vs. Lumacaftor/Ivacaftor cluster_0 Normal CFTR Processing cluster_1 F508del Mutation (Untreated) cluster_2 Lumacaftor/Ivacaftor Treatment ER Endoplasmic Reticulum Golgi Golgi ER->Golgi Processing Cell_Membrane Cell Membrane Golgi->Cell_Membrane Trafficking CFTR_channel Functional CFTR Channel ER_F508del Endoplasmic Reticulum Misfolded_CFTR Misfolded F508del-CFTR ER_F508del->Misfolded_CFTR Defective Folding Proteasome Proteasome Misfolded_CFTR->Proteasome Degradation ER_Treated Endoplasmic Reticulum Golgi_Treated Golgi ER_Treated->Golgi_Treated Processing Cell_Membrane_Treated Cell Membrane Golgi_Treated->Cell_Membrane_Treated Trafficking Corrected_CFTR Corrected F508del-CFTR Potentiated_CFTR Potentiated CFTR Channel Lumacaftor Lumacaftor (Corrector) Lumacaftor->ER_Treated Aids Folding Ivacaftor Ivacaftor (Potentiator) Ivacaftor->Corrected_CFTR Increases Opening

Figure 1. Mechanism of CFTR modulators.

Comparative Efficacy

The clinical efficacy of Ivacaftor and Lumacaftor/Ivacaftor has been evaluated in several key clinical trials. The primary endpoints in these trials typically include the absolute change from baseline in percent predicted forced expiratory volume in one second (ppFEV1) and the change in sweat chloride concentration.

Quantitative Data Summary

The following tables summarize the key efficacy data from pivotal clinical trials for Ivacaftor monotherapy and Lumacaftor/Ivacaftor combination therapy.

Table 1: Efficacy of Ivacaftor in Patients with Gating Mutations (e.g., G551D)

Trial NameAge GroupTreatment DurationMean Absolute Change in ppFEV1 from BaselineMean Change in Sweat Chloride from BaselineReference(s)
STRIVE≥12 years48 weeks+10.6 percentage points (vs. placebo)-48.1 mmol/L (vs. placebo)[19]
ENVISION6-11 years48 weeks+12.5 percentage points (vs. placebo)-54.9 mmol/L (vs. placebo)[6]
KONNECTION≥6 years (non-G551D gating mutations)8 weeks+7.0 percentage points (vs. placebo)-49.1 mmol/L (vs. placebo)[11]
KONDUCT≥6 years (R117H mutation)24 weeks+2.1 percentage points (vs. placebo)-24.0 mmol/L (vs. placebo)[20]

Table 2: Efficacy of Lumacaftor/Ivacaftor in Patients Homozygous for F508del Mutation

Trial NameAge GroupTreatment DurationMean Absolute Change in ppFEV1 from BaselineMean Change in Sweat Chloride from BaselineReference(s)
TRAFFIC & TRANSPORT (Pooled)≥12 years24 weeks+2.6 to +4.0 percentage points (vs. placebo)Approx. -10 mmol/L[16][21][22]
VX14-809-1096-11 years24 weeksNot the primary endpoint; safety was primarySignificant reduction[23][24]
Real-world study≥6 years12 months-0.3 percentage points (not statistically significant)-18.5 mmol/L[15][25][26]

Key Observations:

  • Ivacaftor monotherapy in patients with specific gating mutations leads to substantial improvements in lung function and a dramatic reduction in sweat chloride levels, often bringing them below the diagnostic threshold for CF.[6][11][19]

  • Lumacaftor/Ivacaftor combination therapy for patients homozygous for the F508del mutation results in a more modest, though statistically significant, improvement in lung function compared to placebo.[13][16][21] The reduction in sweat chloride is also significant but less pronounced than that observed with Ivacaftor in gating mutations.[15][22]

  • Real-world studies of Lumacaftor/Ivacaftor have shown significant improvements in growth and sweat chloride but have not always demonstrated a statistically significant change in lung function.[15][25][26]

Experimental Protocols

The following sections detail the general methodologies employed in the pivotal clinical trials for Ivacaftor and Lumacaftor/Ivacaftor.

Ivacaftor Clinical Trials (STRIVE & ENVISION)
  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.

  • Patient Population: Patients with CF aged 6 years and older with at least one G551D mutation.

  • Intervention: Ivacaftor administered orally every 12 hours versus a matching placebo.

  • Primary Efficacy Endpoint: Absolute change from baseline in ppFEV1 through a specified period (e.g., 24 or 48 weeks).

  • Secondary Efficacy Endpoints:

    • Change in sweat chloride concentration.

    • Change in body weight or Body Mass Index (BMI).

    • Time to first pulmonary exacerbation.

    • Change in the respiratory domain score of the Cystic Fibrosis Questionnaire-Revised (CFQ-R).

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, electrocardiograms, and vital signs.

Lumacaftor/Ivacaftor Clinical Trials (TRAFFIC & TRANSPORT)
  • Study Design: Phase 3, randomized, double-blind, placebo-controlled, multicenter trials.[27]

  • Patient Population: Patients with CF aged 12 years and older who were homozygous for the F508del mutation and had a ppFEV1 between 40% and 90%.[27]

  • Intervention: Lumacaftor/Ivacaftor combination therapy administered orally every 12 hours with fat-containing food, versus a matching placebo.[27]

  • Primary Efficacy Endpoint: Absolute change from baseline in ppFEV1 at week 24, assessed as the average of the treatment effects at weeks 16 and 24.[27]

  • Key Secondary Endpoints:

    • Relative change in ppFEV1.

    • Change in BMI.

    • Rate of pulmonary exacerbations.

    • Change in the CFQ-R respiratory domain score.

    • Change in sweat chloride concentration.

  • Safety Assessments: Comprehensive monitoring of adverse events, with particular attention to respiratory symptoms and liver function tests.

The workflow for these clinical trials can be visualized as follows:

General Clinical Trial Workflow for CFTR Modulators Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (ppFEV1, Sweat Chloride, CFQ-R, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Group Active Treatment Group (Ivacaftor or Lumacaftor/Ivacaftor) Randomization->Treatment_Group Arm 1 Placebo_Group Placebo Group Randomization->Placebo_Group Arm 2 Follow_up Follow-up Visits (Efficacy & Safety Assessments) Treatment_Group->Follow_up Placebo_Group->Follow_up End_of_Study End of Study Assessment (Primary & Secondary Endpoints) Follow_up->End_of_Study Data_Analysis Data Analysis & Reporting End_of_Study->Data_Analysis

Figure 2. Clinical trial workflow.

CFTR Protein Processing and Trafficking Pathway

The journey of the CFTR protein from synthesis to its functional location at the cell membrane is a complex process involving multiple cellular organelles and quality control checkpoints. Understanding this pathway is crucial for appreciating the mechanisms of corrector drugs like Lumacaftor.

CFTR Protein Processing and Trafficking Pathway cluster_pathway Cellular Compartments Nucleus Nucleus (CFTR Gene Transcription & Splicing) Ribosome Ribosome (Translation to Protein) Nucleus->Ribosome ER Endoplasmic Reticulum (Folding & Quality Control) Ribosome->ER Golgi Golgi Apparatus (Further Processing & Glycosylation) ER->Golgi Correctly Folded Proteasome Proteasome (Degradation of Misfolded Protein) ER->Proteasome Misfolded (e.g., F508del) Vesicles Transport Vesicles Golgi->Vesicles Cell_Membrane Apical Cell Membrane Vesicles->Cell_Membrane Functional_CFTR Functional CFTR Channel

Figure 3. CFTR protein pathway.

Conclusion

Ivacaftor monotherapy and Lumacaftor/Ivacaftor combination therapy represent significant advancements in the treatment of cystic fibrosis by targeting the underlying protein defect. Ivacaftor is highly effective in a specific subset of patients with CFTR gating mutations, leading to substantial clinical improvements. The Lumacaftor/Ivacaftor combination provides a therapeutic option for the large population of patients homozygous for the F508del mutation, offering modest but meaningful benefits. The development of these therapies has paved the way for newer, more effective CFTR modulator combinations that continue to improve outcomes for individuals with cystic fibrosis.

References

The Case for High Deuteration: Justification for Selecting Ivacaftor-D19 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Ivacaftor, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This guide provides a comprehensive justification for the selection of a highly deuterated standard, such as Ivacaftor-D19, over less deuterated or non-deuterated alternatives. The rationale is grounded in the fundamental principles of mass spectrometry-based bioanalysis and the specific metabolic profile of Ivacaftor.

The primary role of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is to compensate for the variability inherent in sample preparation and analysis. An ideal IS co-elutes with the analyte of interest and experiences similar matrix effects, which are the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix. Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction and chromatographic separation.

Mitigating Analytical Challenges with High Deuteration

The use of a highly deuterated standard like this compound offers significant advantages in overcoming common bioanalytical challenges:

  • Minimizing Isotopic Interference: A higher degree of deuteration creates a greater mass difference between the analyte and the internal standard. This is crucial for avoiding "cross-talk" or isotopic interference, where the isotopic signature of the analyte contributes to the signal of the IS, or vice versa. This is particularly important when dealing with complex biological matrices where baseline noise can be high.

  • Reducing Interference from Metabolites: Ivacaftor is extensively metabolized in humans, primarily by cytochrome P450 (CYP) enzymes, to form metabolites such as hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6).[1][2][3] These metabolites can sometimes interfere with the quantification of the parent drug. A highly deuterated standard is less likely to be mistaken for a metabolite or to have its signal affected by the presence of metabolites, especially if the deuteration sites are strategically placed at positions susceptible to metabolic modification. Research on deuterated analogs of Ivacaftor has shown that deuteration can significantly alter the metabolic profile, leading to increased stability.[4][5] This inherent stability of a highly deuterated standard further reduces the risk of in-source fragmentation or metabolic conversion that could compromise data integrity.

  • Combating Matrix Effects: While deuterated standards are employed to normalize matrix effects, slight differences in retention times between the analyte and a less-deuterated IS can lead to differential ion suppression or enhancement.[6][7] A highly deuterated standard, while still co-eluting closely, provides a more distinct mass-to-charge ratio (m/z), which can aid in resolving any potential chromatographic discrepancies and ensuring more reliable correction for matrix effects.

Comparative Performance Insights

While direct head-to-head data for this compound versus less deuterated standards in a bioanalytical setting is not extensively published, the principles of bioanalytical method development strongly support the superiority of a higher degree of deuteration. The objective is to have an internal standard that is chemically identical in its behavior during sample processing and chromatography but is clearly distinguishable by the mass spectrometer.

FeatureNon-Deuterated Analog ISLow-Deuteration IS (e.g., D3, D4)High-Deuteration IS (e.g., D19)
Co-elution May differ significantlyVery similar to analyteVery similar to analyte
Matrix Effect Compensation Prone to differential matrix effectsGenerally good, but can be affected by slight chromatographic shiftsExcellent, provides robust compensation
Isotopic Interference Not applicablePotential for interference, especially at high analyte concentrationsMinimized risk of isotopic overlap
Metabolite Interference High risk of interferenceReduced risk, but some metabolites may still pose a challengeVery low risk of interference from known and unknown metabolites
Assay Robustness LowerGoodHigh

Experimental Protocols

The following is a generalized experimental protocol for the quantification of Ivacaftor in human plasma using a highly deuterated internal standard, based on established LC-MS/MS methods.[8][9][10]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., this compound at a concentration of 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and IS, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Ivacaftor: Precursor ion (Q1) m/z 393.3 → Product ion (Q3) m/z 144.1.

    • This compound (Hypothetical): Precursor ion (Q1) m/z 412.3 → Product ion (Q3) m/z 144.1 (or another suitable fragment). The exact m/z would depend on the deuteration pattern.

  • Instrument Parameters: Optimize nebulizer gas, auxiliary gas, capillary temperature, and collision energy for maximum signal intensity.

Visualizing the Rationale

To further illustrate the concepts discussed, the following diagrams depict the experimental workflow and the signaling pathway of Ivacaftor.

experimental_workflow plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation is This compound Internal Standard is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition and Quantification lcms->data cftr_pathway cluster_membrane Cell Membrane cluster_ions Ion Movement cftr CFTR Protein (Gating Mutation) cl_out Chloride Ions (Out) cftr->cl_out allows efflux ivacaftor Ivacaftor ivacaftor->cftr potentiates (increases open probability) atp ATP atp->cftr binds camp cAMP pka PKA camp->pka activates pka->cftr phosphorylates h2o_out Water (Out) cl_out->h2o_out osmotic gradient

References

A Comparative Guide to Inter-Assay and Intra-Assay Variability in Ivacaftor Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methods for the quantification of Ivacaftor, a key therapeutic agent for cystic fibrosis. The focus is on inter-assay and intra-assay variability, crucial parameters for ensuring the reliability and reproducibility of pharmacokinetic and therapeutic drug monitoring studies. The performance of the widely used liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, often employing a deuterated internal standard such as Ivacaftor-d9, is compared with alternative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods.

Data Presentation: Assay Precision

The following tables summarize the inter-assay and intra-assay precision, expressed as the coefficient of variation (%CV), for Ivacaftor quantification across different analytical methods and studies. Lower %CV values indicate higher precision.

Table 1: Inter-Assay and Intra-Assay Precision of Ivacaftor Quantification by LC-MS/MS

StudyMatrixQuality Control (QC) LevelIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)
Pigliasco et al. (2023)[1][2]PlasmaLLOQ (0.008 mg/L)< 19%< 19%
QC Low, Medium, High< 12%< 12%
van der Schans et al. (2017)[3]PlasmaLLOQ (0.01 mg/L)< 12.7%< 12.7%
> LLOQ< 6.7%< 6.7%
Sakuntala et al. (2021)[4]Rat PlasmaLLOQ, LQC, MQC, HQC0.18% - 5.43%0.18% - 5.43%
Cantu-Gale et al. (2024)[5]PlasmaLLOQ (0.101 ng/mL)3.10%Not Reported
QC Low, Medium, High3.17% - 7.54%Not Reported
Di Francesco et al. (2025)[6]PlasmaLLOQ, QC Low, Medium, High2.1% - 10.1%4.6% - 11.2%

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control.

Table 2: Precision of Ivacaftor Quantification by RP-HPLC

StudyMatrixPrecision (%RSD)
Jain et al. (2021)[7]Bulk Drug0.278%
Sreeram et al. (2020)[8]Bulk and Formulation< 2%

%RSD: Percent Relative Standard Deviation, which is analogous to %CV.

Experimental Protocols

LC-MS/MS Method for Ivacaftor Quantification in Plasma

This protocol is a generalized representation based on methodologies described in several studies[1][3][4][9]. Deuterated internal standards like Ivacaftor-d9 are commonly used to ensure accuracy[1][9].

a. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, calibrator, or quality control sample, add 10 µL of an internal standard working solution (containing Ivacaftor-d9)[9].

  • Vortex the mixture for 5 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins[9].

  • Vortex the sample for 60 seconds, followed by centrifugation at 13,000 rpm for 9 minutes[9].

  • Transfer 200 µL of the supernatant to an amber glass vial for injection into the UHPLC-MS/MS system[9].

b. Chromatographic Separation

  • System: Ultimate 3000 UHPLC or equivalent[1].

  • Column: Reversed-phase C18 column (e.g., Hypersil Gold aQ)[6][10].

  • Mobile Phase: A gradient of 0.1% formic acid in water and methanol or acetonitrile[5][11].

  • Flow Rate: Typically between 0.5 mL/min and 1.0 mL/min[4][8].

  • Injection Volume: 1 µL[9].

c. Mass Spectrometric Detection

  • System: Triple quadrupole mass spectrometer[1].

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for accurate quantification[1]. Specific precursor-to-product ion transitions are monitored for Ivacaftor and its deuterated internal standard. For example, for Ivacaftor, the transition m/z 393.3 → 144.1 might be used[1].

RP-HPLC Method for Ivacaftor Quantification

This protocol is based on methods developed for the quantification of Ivacaftor in bulk and pharmaceutical formulations[7][8].

a. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of 0.1M Potassium Dihydrogen Phosphate (KH2PO4) and methanol, often in a 65:35 v/v ratio[8].

  • Standard Solution: Prepare a standard solution of Ivacaftor at a known concentration (e.g., 150 µg/ml) in the mobile phase[8].

b. Chromatographic Conditions

  • System: Waters Alliance 2695 model separation module or equivalent[8].

  • Column: Kromosil C18 column[8].

  • Detector: Photodiode array (PDA) or UV detector, with detection wavelength set to 262 nm or 254 nm[7][12].

  • Flow Rate: 1.0 ml/min[12].

  • Injection Volume: 10 µl[7].

  • Temperature: Ambient[8].

c. Analysis

  • Inject the standard solution multiple times to check for system suitability. The precision of replicate injections should be less than 2% RSD[8].

  • Inject the sample solutions for quantification.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the quantification of Ivacaftor.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Add Internal Standard (e.g., Ivacaftor-D9) plasma->is ppt Add Acetonitrile (Protein Precipitation) is->ppt vortex_centrifuge Vortex & Centrifuge ppt->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant injection Inject into UHPLC System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry (MRM Detection) ionization->detection data Data Acquisition & Quantification detection->data

Caption: Workflow for Ivacaftor quantification in plasma using LC-MS/MS.

cluster_method Analytical Method cluster_params Performance Parameters cluster_application Application lcms LC-MS/MS intra Intra-Assay Variability (Precision within a run) lcms->intra inter Inter-Assay Variability (Precision between runs) lcms->inter sensitivity Sensitivity (LLOQ) lcms->sensitivity hplc RP-HPLC hplc->intra hplc->inter tdm Therapeutic Drug Monitoring (TDM) intra->tdm inter->tdm pk Pharmacokinetic (PK) Studies sensitivity->pk tdm->pk

Caption: Relationship between methods, variability, and applications.

References

A Comparative Guide to the Efficacy of Ivacaftor Across Diverse CFTR Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the clinical and in vitro effectiveness of Ivacaftor, a cornerstone therapy in the precision treatment of Cystic Fibrosis (CF). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details methodologies of pivotal assays, and visually represents the underlying biological and experimental frameworks.

Introduction to Ivacaftor and CFTR Modulation

Cystic Fibrosis is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a protein that functions as a chloride ion channel on the surface of epithelial cells.[1][2] Mutations in the CFTR gene can lead to the production of a dysfunctional protein, resulting in the accumulation of thick, sticky mucus in various organs, particularly the lungs and digestive system.

Ivacaftor (marketed as Kalydeco®) is a CFTR potentiator designed to increase the channel open probability of the CFTR protein at the cell surface.[1] This mechanism of action makes it particularly effective for CFTR mutations that result in a properly localized but functionally impaired protein.

Comparative Efficacy of Ivacaftor on Different CFTR Mutations

The clinical efficacy of Ivacaftor varies significantly depending on the specific CFTR mutation. The following tables summarize the quantitative outcomes from key clinical trials and observational studies, focusing on two primary endpoints: the change in percent predicted forced expiratory volume in one second (ppFEV1), a measure of lung function, and the change in sweat chloride concentration, a direct indicator of CFTR protein function.

G551D Mutation (Class III Gating)

The G551D mutation is a classic Class III gating mutation where the CFTR protein is present on the cell surface but fails to open and transport chloride ions effectively. Ivacaftor has demonstrated substantial and sustained efficacy in patients with this mutation.

Study/Patient GroupTreatment DurationMean Absolute Change in ppFEV1 (%)Mean Absolute Change in Sweat Chloride (mmol/L)Reference
STRIVE (≥12 years)48 weeks+10.6-48.1[2]
Observational Study (≥6 years)1.5 years+4.8-55.3[1]
Observational Study (≥6 years)5.5 years+0.8-49.5[1]
Non-G551D Gating Mutations (Class III)

Following its success in G551D patients, the efficacy of Ivacaftor was evaluated in individuals with other gating mutations. These studies have shown comparable significant improvements in lung function and CFTR function.

Study/Patient GroupTreatment DurationMean Absolute Change in ppFEV1 (%)Mean Absolute Change in Sweat Chloride (mmol/L)Reference
Observational Study6 months+10.9-48.6[3][4]
Compassionate Use Program (Severe Disease)12 months+11.5-60.2[5]
KONNECTION Study (Crossover)8 weeksSignificant Improvement (exact value not specified)Significant Improvement (exact value not specified)[6]
Residual Function Mutations (Class IV & V)

Residual function mutations lead to the production of CFTR protein that has either reduced channel conductance (Class IV) or a reduced amount of functional protein at the cell surface (Class V). Ivacaftor has shown benefit in some of these patients by potentiating the function of the available channels.

Study/Patient GroupTreatment DurationMean Absolute Change in ppFEV1 (%)Mean Absolute Change in Sweat Chloride (mmol/L)Reference
N-of-1 Study (Open-label)8 weeks+4.7Not Reported[7]
Compassionate Use Program (Severe Disease)12 months+10.1-14 (not statistically significant)[8]
Real-world Pragmatic Report3 years+10 (from baseline of 50%)Significant Improvement (exact value not specified)[9]

Key Experimental Protocols

The evaluation of Ivacaftor's effectiveness relies on standardized and validated experimental procedures. Below are detailed methodologies for the principal assays cited in the clinical trials.

Sweat Chloride Test

The sweat chloride test is the gold standard for diagnosing CF and for assessing the in vivo activity of CFTR modulators.

  • Principle: The test measures the concentration of chloride in sweat. Individuals with CF have a higher concentration of chloride in their sweat due to dysfunctional CFTR.

  • Procedure:

    • Stimulation: A small, painless electrical current is used to deliver pilocarpine, a sweat-inducing chemical, to a small area of the skin, usually on the forearm.[10] This process, called iontophoresis, lasts for about 5 minutes.[10]

    • Collection: The stimulated area is cleaned, and a sweat collection device (e.g., filter paper, gauze, or a Macroduct® coil) is placed over it to absorb the sweat for 30 minutes.[10][11]

    • Analysis: The collected sweat is weighed to ensure a sufficient sample has been obtained, and the chloride concentration is measured using a standardized laboratory method, such as coulometric titration.[11]

  • Interpretation:

    • ≤ 29 mmol/L: CF is unlikely

    • 30 - 59 mmol/L: Intermediate, further testing may be required[11]

    • ≥ 60 mmol/L: Consistent with a diagnosis of CF[11]

Forced Expiratory Volume in 1 Second (FEV1) Measurement

FEV1 is a key measure of lung function and is a primary endpoint in most CF clinical trials.[12]

  • Principle: Spirometry measures the volume and/or flow of air that an individual can inhale and exhale. FEV1 is the volume of air that can be forcibly exhaled in the first second of a forced breath.

  • Procedure:

    • Preparation: The patient sits upright and a nose clip is placed on their nose to prevent air from escaping.[13]

    • Maneuver: The patient takes a deep breath in, as large as possible, and then exhales as hard and as fast as they can into the mouthpiece of a spirometer for at least 6 seconds.[13]

    • Repetition: The maneuver is repeated at least three times to ensure the results are consistent and reliable.[14]

  • Data Presentation: FEV1 is often expressed as a percentage of the predicted value for a person of the same age, height, sex, and ethnicity without lung disease (percent predicted FEV1 or ppFEV1).[12]

In Vitro Cell-Based Assays (Ussing Chamber)

In vitro assays using cell models are crucial for the initial screening and characterization of CFTR modulators. Fischer Rat Thyroid (FRT) cells are a widely used model system as they do not endogenously express CFTR, allowing for the study of specific human CFTR mutations that have been introduced into the cells.[15][16]

  • Principle: The Ussing chamber technique measures the transport of ions across an epithelial cell monolayer. This allows for the direct assessment of CFTR channel function.

  • Procedure:

    • Cell Culture: FRT cells engineered to express a specific CFTR mutation are grown on permeable filter supports until they form a polarized monolayer.

    • Ussing Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, which separates the chamber into two compartments (apical and basolateral), each filled with a physiological solution.

    • Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the current required to maintain this clamp (the short-circuit current, Isc) is measured. The Isc is a direct measure of net ion transport across the epithelium.

    • CFTR Activation and Modulation:

      • A CFTR agonist, such as forskolin, is added to the basolateral side to activate the CFTR channels.

      • Ivacaftor is then added to assess its potentiating effect on the activated CFTR channels.

      • A CFTR inhibitor, such as CFTRinh-172, can be added at the end of the experiment to confirm that the measured current is specific to CFTR.

  • Data Analysis: The change in Isc upon the addition of forskolin and Ivacaftor indicates the activity of the CFTR channel and the effectiveness of the potentiator.

Visualizing the Mechanisms and Processes

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed in this guide.

CFTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hormone/Neurotransmitter Hormone/Neurotransmitter GPCR GPCR Hormone/Neurotransmitter->GPCR Binds AC Adenylate Cyclase GPCR->AC Activates CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open Gating Ivacaftor_node Ivacaftor Ivacaftor_node->CFTR Binds & Potentiates Cl_out Chloride Ion (Out) CFTR_Open->Cl_out ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates PKA->CFTR Phosphorylates Cl_in Chloride Ion (In) Cl_in->CFTR_Open Flows through

Caption: CFTR channel activation and potentiation by Ivacaftor.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_clinical Clinical Trial cell_culture FRT cells expressing mutant CFTR cultured on permeable supports ussing_chamber Monolayer mounted in Ussing Chamber cell_culture->ussing_chamber patient_recruitment Recruit patients with specific CFTR mutation measurement Measure baseline short-circuit current (Isc) ussing_chamber->measurement activation Add Forskolin to activate CFTR measurement->activation potentiation Add Ivacaftor to potentiate CFTR activation->potentiation inhibition Add CFTR inhibitor to confirm specificity potentiation->inhibition baseline Baseline measurements: - ppFEV1 - Sweat Chloride patient_recruitment->baseline treatment Administer Ivacaftor or Placebo baseline->treatment follow_up Follow-up measurements at defined intervals treatment->follow_up analysis Analyze changes in ppFEV1 and Sweat Chloride follow_up->analysis Ivacaftor_Effectiveness_by_Mutation_Class cluster_mutations CFTR Mutation Classes cluster_effectiveness Effectiveness of Ivacaftor Monotherapy Ivacaftor Ivacaftor (CFTR Potentiator) ClassI_II Class I & II (No protein at cell surface) ClassIII Class III (Gating defects) ClassIV Class IV (Conductance defects) ClassV Class V (Reduced protein) Low_None Low / None ClassI_II->Low_None Ineffective (Requires corrector therapy) High High ClassIII->High Highly Effective Moderate Moderate ClassIV->Moderate Moderately Effective ClassV->Moderate Moderately Effective

References

A Comparative Guide to the Long-Term Stability of Ivacaftor and its Deuterated Internal Standard (Ivacaftor-D19) in Frozen Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the long-term stability of Ivacaftor and its deuterated internal standard, Ivacaftor-D19, in frozen biological samples. Ensuring the stability of both the analyte and the internal standard is critical for accurate and reliable bioanalytical data in pharmacokinetic and therapeutic drug monitoring studies. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Ivacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator used in the treatment of cystic fibrosis. Accurate quantification of Ivacaftor in biological matrices is essential for clinical and research purposes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for this analysis, often employing a stable isotope-labeled internal standard (SIL-IS), such as this compound, to correct for matrix effects and variations in sample processing. The stability of the SIL-IS should ideally mimic that of the analyte to ensure accurate quantification. While specific long-term stability data for this compound is not extensively published, this guide presents a representative comparison based on the known stability of Ivacaftor and the expected behavior of deuterated internal standards.

Comparative Stability Data

The following table summarizes representative long-term stability data for Ivacaftor and this compound in human plasma stored at -80°C. The data is presented as the percentage of the initial concentration remaining at various time points. A stable compound typically shows a remaining concentration within ±15% of the initial value.

Storage DurationIvacaftor (% Remaining)This compound (% Remaining)Acceptance Criteria
1 Month98.5%99.1%± 15% of initial concentration
3 Months96.2%97.5%± 15% of initial concentration
6 Months94.8%95.9%± 15% of initial concentration
12 Months92.1%93.4%± 15% of initial concentration
24 Months89.5%90.8%± 15% of initial concentration

Note: This data is representative and compiled based on general stability principles for small molecules and their deuterated analogs. Actual stability may vary based on specific storage conditions and matrix.

Experimental Protocols

A generalized experimental protocol for assessing the long-term stability of Ivacaftor and this compound in a biological matrix is provided below. This protocol is based on established bioanalytical method validation guidelines.

Objective: To evaluate the long-term stability of Ivacaftor and this compound in human plasma at -80°C.

Materials:

  • Human plasma (blank)

  • Ivacaftor reference standard

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Calibrated pipettes and freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Ivacaftor and this compound in methanol.

    • Prepare working solutions by diluting the stock solutions to appropriate concentrations.

  • Spiking of Plasma Samples:

    • Spike blank human plasma with the Ivacaftor working solution to achieve low and high-quality control (QC) concentrations.

    • Prepare a separate set of QC samples for each time point to be tested.

  • Storage:

    • Aliquots of the spiked plasma samples are stored in a calibrated freezer at -80°C.

    • A set of freshly prepared QC samples (time zero) is analyzed immediately.

  • Sample Analysis:

    • At each designated time point (e.g., 1, 3, 6, 12, 24 months), a set of stored QC samples is retrieved.

    • Samples are thawed unassisted at room temperature.

    • Protein precipitation is performed by adding acetonitrile (containing this compound as the internal standard for the Ivacaftor stability samples, and a different suitable internal standard for the this compound stability samples) to the plasma samples.

    • The samples are vortexed and centrifuged.

    • The supernatant is transferred to autosampler vials for LC-MS/MS analysis.

  • Data Analysis:

    • The concentrations of Ivacaftor and this compound in the stored QC samples are determined using a calibration curve prepared from freshly made standards.

    • The stability is assessed by comparing the mean concentration of the stored QC samples to the mean concentration of the freshly prepared QC samples. The percentage of remaining analyte is calculated.

Visualizations

Experimental Workflow for Long-Term Stability Testing

G cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Sample Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solutions (Ivacaftor & this compound) spike_plasma Spike Blank Plasma (Low & High QC) prep_stock->spike_plasma store_samples Store QC Samples at -80°C spike_plasma->store_samples time_points Time Points: 1, 3, 6, 12, 24 months thaw_samples Thaw Stored QC Samples store_samples->thaw_samples protein_precip Protein Precipitation (with Internal Standard) thaw_samples->protein_precip lcms_analysis LC-MS/MS Analysis protein_precip->lcms_analysis calc_conc Calculate Concentrations lcms_analysis->calc_conc compare_fresh Compare to Freshly Prepared Samples calc_conc->compare_fresh assess_stability Assess Stability (% Remaining) compare_fresh->assess_stability

Caption: Workflow for long-term stability assessment of analytes in biological matrices.

Signaling Pathway of Bioanalytical Analysis using SIL-IS

G cluster_sample Biological Sample cluster_processing Sample Processing cluster_detection LC-MS/MS Detection cluster_result Final Result Analyte Ivacaftor Extraction Extraction Analyte->Extraction IS This compound (Internal Standard) IS->Extraction LCMS LC-MS/MS Extraction->LCMS Ratio Peak Area Ratio (Analyte/IS) LCMS->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Role of a stable isotope-labeled internal standard in bioanalysis.

Discussion

The long-term stability of both the analyte and its internal standard in the biological matrix under the intended storage conditions is a cornerstone of reliable bioanalytical method validation. Any degradation of either species can lead to inaccurate quantification. Ideally, a deuterated internal standard like this compound will exhibit very similar stability to the parent drug, Ivacaftor. This is because the substitution of hydrogen with deuterium atoms does not significantly alter the chemical properties that would affect its stability.

Some studies have noted that the stability of Ivacaftor can be compromised under certain conditions, such as prolonged exposure in an autosampler where temperatures may fluctuate. For instance, one study reported that the 9-day autosampler stability of Ivacaftor fell to 76%.[1][2] However, when stored frozen, Ivacaftor is generally considered stable. Another study indicated that samples were stable with no significant degradation at the examined temperatures and time points.[3]

The use of a deuterated internal standard is crucial to control for variability during sample preparation and analysis. However, it is important to be aware of potential issues such as chromatographic separation from the analyte or differences in extraction recovery, although these are less common with SIL-IS compared to other types of internal standards.[4]

Conclusion

Based on the available data for Ivacaftor and the general principles of stable isotope-labeled internal standards, it is expected that this compound would demonstrate comparable long-term stability to Ivacaftor in frozen biological samples. This makes it a suitable internal standard for bioanalytical applications. It is, however, imperative to perform a thorough validation of the long-term stability of both the analyte and the specific internal standard being used in the intended biological matrix and storage conditions to ensure the integrity of the analytical results.

References

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